molecular formula C11H11NO B188844 4,8-Dimethylquinolin-2-ol CAS No. 5349-78-0

4,8-Dimethylquinolin-2-ol

Cat. No.: B188844
CAS No.: 5349-78-0
M. Wt: 173.21 g/mol
InChI Key: NJUAEGGYLOZMGV-UHFFFAOYSA-N
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Description

4,8-Dimethylquinolin-2-ol is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108461. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUAEGGYLOZMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277746
Record name 4,8-dimethylquinolin-2-ol
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-78-0
Record name 5349-78-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108461
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5349-78-0
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,8-dimethylquinolin-2-ol
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Record name 4,8-DIMETHYL-2-HYDROXYQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethylquinolin-2-ol, a heterocyclic organic compound, belongs to the quinolinone class of molecules. The quinoline scaffold is a significant pharmacophore in drug discovery, exhibiting a wide range of biological activities. Understanding the physicochemical properties of its derivatives, such as this compound, is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for the initial characterization and assessment of the compound in a research and development setting.

PropertyValueSource
IUPAC Name 4,8-dimethyl-1H-quinolin-2-one[1][2]
CAS Number 5349-78-0[1][2]
Molecular Formula C₁₁H₁₁NO[1][2]
Molecular Weight 173.21 g/mol [1]
Melting Point 219 - 221 °C[1]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Understanding the solubility of a compound in various solvents is critical for formulation development and for designing biological assays.

Methodology:

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered aqueous solutions (e.g., pH 5.0, 7.4, 9.0), ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Equilibration: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a drug's ionization state at different physiological pH values.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

logP Determination (Shake-Flask Method)

The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

  • Quantification: The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the key physicochemical properties of this compound.

Physicochemical Property Determination Workflow

Conclusion

This technical guide has presented the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its melting point, solubility, pKa, and logP. The provided workflow diagram offers a clear visual representation of the experimental processes. While some experimental values are not yet publicly available, the methodologies outlined here provide a robust framework for researchers to generate this critical data, thereby facilitating the advancement of research and development involving this and similar quinolinone derivatives. Accurate and comprehensive physicochemical characterization is an indispensable step in the journey of a compound from discovery to potential therapeutic application.

References

4,8-Dimethylquinolin-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5349-78-0

Structure:

Chemical structure of 4,8-Dimethylquinolin-2-ol
Figure 1. Chemical Structure of this compound

Synonyms: 4,8-dimethyl-2(1H)-quinolinone, 4,8-dimethyl-2-hydroxyquinoline

This technical guide provides an in-depth overview of this compound, consolidating available data on its physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5349-78-0
Molecular Formula C₁₁H₁₁NO
IUPAC Name 4,8-dimethyl-1H-quinolin-2-one
Melting Point 219 - 221 °C
Purity 95%
Physical Form Solid

Table 2: Predicted Physicochemical Properties of the Related Compound 4,8-Dimethylquinoline

PropertyValueSource
Molecular Weight 157.2117 g/mol [1]
Monoisotopic Molecular Weight 157.089149357 Da[1]
Water Solubility 0.67 g/L[1]
logP 2.99[1]
pKa (Strongest Basic) 5.33[1]
Polar Surface Area 12.89 Ų[1]

Table 3: Safety Information for this compound

CategoryInformationSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Precautionary Statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not explicitly available, a plausible and efficient method is the Knorr cyclization of a β-keto anilide.[2] This classic reaction involves the acid-catalyzed intramolecular cyclization of a β-keto anilide to form the corresponding quinolin-2-one.

Proposed Experimental Protocol: Knorr Cyclization

Starting Materials:

  • N-(2-methylphenyl)-3-oxobutanamide

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

  • To the N-(2-methylphenyl)-3-oxobutanamide in a round-bottom flask, add an excess of polyphosphoric acid (approximately 10-20 times the weight of the anilide).

  • The mixture is heated to approximately 80-100°C with vigorous stirring until the reaction is complete (monitored by TLC). The reaction time is typically between 1.5 to 3 hours.[2]

  • After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

G cluster_workflow Proposed Synthesis Workflow start Start with N-(2-methylphenyl)-3-oxobutanamide reaction Knorr Cyclization (Polyphosphoric Acid, 80-100°C) start->reaction 1 workup Quench with Ice Water reaction->workup 2 filtration Vacuum Filtration and Washing workup->filtration 3 purification Recrystallization from Ethanol filtration->purification 4 product This compound purification->product 5

A proposed workflow for the synthesis of this compound.

Potential Biological Activities and Experimental Protocols

The quinoline and quinolin-2-one scaffolds are present in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4] Although no specific biological data has been reported for this compound, it is a promising candidate for biological screening.

Proposed Biological Screening Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening for potential anticancer compounds.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_workflow Hypothetical Biological Screening Workflow start Start with This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial active Biologically Active? cytotoxicity->active antimicrobial->active mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) active->mechanism Yes inactive Inactive active->inactive No lead Lead Compound for Further Development mechanism->lead

A hypothetical workflow for the biological screening of this compound.

Potential Signaling Pathways

Many quinoline derivatives exert their anticancer effects by interacting with key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some quinolin-4-one derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival.[6]

G cluster_pathway Potential Signaling Pathway Inhibition compound This compound (Hypothetical) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

A potential signaling pathway that could be targeted by this compound.

Conclusion

This compound is a quinolin-2-one derivative with potential for biological activity, given the known pharmacological properties of this class of compounds. While experimental data specific to this molecule is limited, this guide provides a framework for its synthesis and biological evaluation based on established methods for related structures. Further research is warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

References

Spectroscopic Data for 4,8-Dimethylquinolin-2-ol and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolin-2-one (or 2-quinolone) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The spectroscopic characterization of these molecules is fundamental for confirming their structure and purity. This guide presents an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,8-Dimethylquinolin-2-ol by examining the data of its close analogs.

Data Presentation: Spectroscopic Data of Analogs

The following tables summarize the spectroscopic data for analogs of this compound. These analogs provide insight into the expected chemical shifts and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data of Quinoline Analogs
CompoundSolventChemical Shift (δ) in ppm
4-Methylquinolin-2-ol -Data not available in a comparable format.
2,4-Dimethylquinoline CDCl₃8.11-7.22 (m, 5H, Ar-H), 2.69 (s, 3H, CH₃), 2.55 (s, 3H, CH₃)
2,6-Dimethylquinoline CDCl₃7.95-7.25 (m, 5H, Ar-H), 2.68 (s, 3H, CH₃), 2.48 (s, 3H, CH₃)
Table 2: ¹³C NMR Spectroscopic Data of Quinoline Analogs
CompoundSolventChemical Shift (δ) in ppm
4-Methylquinolin-2-ol DMSO-d₆162.2, 140.9, 138.8, 130.3, 124.8, 122.0, 121.3, 115.8, 115.4, 18.3
2,4-Dimethylquinoline CDCl₃158.1, 147.5, 144.2, 129.2, 128.9, 126.6, 125.6, 123.4, 121.9, 24.9, 18.5
2,6-Dimethylquinoline CDCl₃158.2, 146.9, 135.8, 130.9, 128.8, 126.6, 126.3, 122.0, 25.1, 21.3
Table 3: IR Spectroscopic Data of Quinoline Analogs
CompoundTechniqueKey Absorptions (cm⁻¹)
4-Methylquinolin-2-ol KBr-Pellet3400-2500 (O-H, N-H stretching), 1660 (C=O stretching), 1600, 1500 (C=C aromatic stretching)
2,4-Dimethylquinoline KBr3050 (Ar C-H str.), 2920 (Alkyl C-H str.), 1600, 1500 (C=C & C=N str.)
2,6-Dimethylquinoline KBr pellet3050 (Ar C-H str.), 2950 (Alkyl C-H str.), 1620, 1510 (C=C & C=N str.)
Table 4: Mass Spectrometry Data of Quinoline Analogs
CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)
4-Methylquinolin-2-ol [1]GC-MS159 (M⁺)130, 131
2,4-Dimethylquinoline [2]GC-MS157 (M⁺)156, 115, 51, 39
2,6-Dimethylquinoline [3]GC-MS157 (M⁺)156, 115, 65, 39

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling to simplify the spectrum and increase sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent molecular ion peak.

  • Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation start Reactants synthesis Chemical Synthesis start->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structure Validation interpretation->validation report Final Report/Publication validation->report

References

Tautomerism in Dimethyl-Substituted Quinolin-2-ols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-2-ol and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a crucial tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. This equilibrium is paramount as the predominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, and ultimately its biological activity. This technical guide provides a comprehensive examination of the lactam-lactim tautomerism in dimethyl-substituted quinolin-2-ols. It delves into the synthesis, spectroscopic characterization, and computational analysis of these compounds. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in drug discovery and development.

Introduction

The quinolin-2-one (or 2-hydroxyquinoline) moiety is a privileged structure found in numerous biologically active compounds.[1] The tautomerism between the aromatic 2-hydroxyquinoline (enol/lactim form) and the non-aromatic quinolin-2(1H)-one (keto/lactam form) is a key determinant of the molecule's interaction with biological targets.[2] In most environments, the keto form is the more stable and predominant tautomer due to the thermodynamic stability of the cyclic amide group.[3][4]

The position of this equilibrium can be significantly influenced by various factors, including the electronic nature and steric hindrance of substituents on the quinoline ring, as well as the polarity of the solvent.[5] The introduction of dimethyl substituents can alter the electronic distribution and steric environment of the quinoline core, thereby modulating the tautomeric preference. Understanding the impact of the position of these methyl groups is critical for the rational design of novel therapeutics.

This guide will explore the synthesis of various dimethyl-substituted quinolin-2-ols, provide detailed protocols for their spectroscopic analysis to determine tautomeric ratios, and present computational data on the relative stabilities of the tautomers.

Tautomeric Equilibrium

The lactam-lactim tautomerism of dimethyl-substituted quinolin-2-ols involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. The two tautomeric forms, the enol (hydroxyquinoline) and the keto (quinolinone), are in a dynamic equilibrium.

dot

Synthesis_Workflow Aniline Substituted Aniline Condensation Condensation Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Cyclization Thermal Cyclization SchiffBase->Cyclization Product Dimethyl-Substituted Quinolin-2-ol Cyclization->Product UV_Vis_Workflow Start Prepare Solutions in Various Solvents AcquireSpectra Acquire UV-Vis Spectra Start->AcquireSpectra IdentifyLambdaMax Identify λmax for Keto and Enol Forms AcquireSpectra->IdentifyLambdaMax CalculateConc Calculate Concentrations of Tautomers IdentifyLambdaMax->CalculateConc DetermineEpsilon Determine Molar Extinction Coefficients (ε) using 'Locked' Derivatives DetermineEpsilon->CalculateConc CalculateKT Calculate Equilibrium Constant (K_T) CalculateConc->CalculateKT Computational_Workflow Build Build 3D Structures (Keto and Enol) Optimize Geometry Optimization (DFT) Build->Optimize Frequency Frequency Calculation (Confirm Minima) Optimize->Frequency Energy Calculate Gibbs Free Energy (G) (Gas Phase and with PCM) Frequency->Energy Analyze Calculate ΔG and K_T Energy->Analyze

References

Solubility and stability of 4,8-Dimethylquinolin-2-ol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 4,8-Dimethylquinolin-2-ol. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on established protocols and predictive analysis based on the behavior of structurally related quinolinone derivatives. It is intended to be a practical resource for researchers to design and execute experiments to characterize this compound. Included are detailed experimental workflows, data presentation tables, and visualizations to guide the laboratory investigation.

Introduction to this compound

This compound, also known as 4,8-dimethyl-2(1H)-quinolinone, is a heterocyclic organic compound. It belongs to the quinolinone class, a scaffold of significant interest in medicinal chemistry. The physicochemical properties of a compound are critical to its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Known Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₁NO

  • Molecular Weight: 173.21 g/mol [1]

  • CAS Number: 5349-78-0[1][2]

  • Appearance: Solid[1]

  • Melting Point: 219 - 221 °C[1]

Solubility Profile

For research and development purposes, determining the solubility in a range of solvents is essential. Below is a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water25Shake-Flask
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask
0.1 N HCl25Shake-Flask
5% Dextrose in Water (D5W)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Sediment excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G H Calculate solubility G->H

Forced Degradation Stability Workflow

Conclusion

While specific experimental data on the solubility and stability of this compound are not currently available in publicly accessible literature, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols for the shake-flask solubility method and forced degradation studies are robust and widely applicable. The data tables and workflow diagrams offer a structured approach to data collection and experimental design. The insights gained from such studies will be invaluable for the continued development of this compound in pharmaceutical and scientific applications.

References

Quantum Chemical Calculations for 4,8-Dimethylquinolin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4,8-Dimethylquinolin-2-ol. While specific computational studies on this exact molecule are not prevalent in the current literature, this document outlines the established theoretical framework and methodologies applied to closely related quinoline derivatives. By leveraging these analogous studies, we present a robust protocol for performing and interpreting such calculations, offering insights into the molecule's reactivity, spectroscopic signatures, and potential as a pharmacophore.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, particularly Density Functional Theory (DFT), allow for the prediction of a wide range of molecular properties, including optimized geometry, vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For quinoline derivatives, which are recognized as privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities including anticancer and antimicrobial effects, these calculations provide crucial insights into their structure-activity relationships (SAR).

By modeling molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), one can predict the regions of a molecule most likely to be involved in chemical reactions and intermolecular interactions. This is vital for understanding potential mechanisms of action and for designing new derivatives with enhanced therapeutic properties.

Theoretical Framework and Computational Methodology

The methodologies outlined below are based on successful quantum chemical studies of various substituted quinoline and quinolin-2-one derivatives.

Software and Theoretical Methods

A common choice for quantum chemical calculations is the Gaussian suite of programs. The theoretical approach most frequently employed for molecules of this size is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance between accuracy and computational cost for organic molecules. For more precise energy calculations, Møller-Plesset perturbation theory (MP2) can also be used.

Basis Sets

The choice of basis set is crucial for the accuracy of the calculations. A commonly used and reliable basis set for this type of system is the Pople-style 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the shape of the electron density around the atoms.

Experimental and Computational Workflow

The general workflow for a comprehensive computational study of this compound, integrated with experimental validation, is depicted below.

Computational_Workflow cluster_synthesis Synthesis & Experiment cluster_computation Quantum Chemical Calculations cluster_analysis Analysis & Validation synthesis Synthesis of This compound exp_nmr Experimental NMR (1H, 13C) synthesis->exp_nmr exp_ir Experimental FT-IR synthesis->exp_ir exp_uv Experimental UV-Vis synthesis->exp_uv compare_nmr Compare Calculated vs. Experimental NMR exp_nmr->compare_nmr compare_ir Compare Calculated vs. Experimental IR exp_ir->compare_ir compare_uv Compare Calculated vs. Experimental UV-Vis exp_uv->compare_uv geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO method) freq_calc->nmr_calc tddft_calc TD-DFT Calculation (UV-Vis) freq_calc->tddft_calc mo_anal Molecular Orbital Analysis (HOMO, LUMO, MEP) freq_calc->mo_anal freq_calc->compare_ir nmr_calc->compare_nmr tddft_calc->compare_uv reactivity Reactivity & SAR Analysis mo_anal->reactivity

Caption: Proposed experimental and computational workflow.
Detailed Protocols

2.4.1. Geometry Optimization: The first step is to obtain the minimum energy structure of this compound. This is achieved by performing a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. The convergence criteria should be set to tight to ensure a true energy minimum is found.

2.4.2. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.

2.4.3. NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. The calculations are typically performed at the B3LYP/6-311++G(d,p) level on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

2.4.4. Electronic Spectra Calculation: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax).

2.4.5. Molecular Orbital Analysis: The energies of the HOMO and LUMO are important indicators of a molecule's electron-donating and accepting abilities, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Properties (Based on Analogous Compounds)

While specific experimental data for this compound is scarce, the following tables summarize the types of quantitative data that would be generated from the aforementioned calculations. The values are illustrative and based on published data for structurally similar quinoline derivatives.

Structural Parameters

The optimized geometry will provide bond lengths and angles. Below is a sample of what this data would look like.

Parameter Calculated Value (Å or °)
Bond Lengths
C2-OValue
N1-C2Value
C4-C4aValue
C8-C8aValue
Bond Angles
N1-C2-C3Value
C4-C4a-C8aValue
C7-C8-C8aValue
Spectroscopic Data
Spectroscopic Property Calculated Value Experimental Reference (Analogous Cmpd.)
1H NMR (ppm)
H3ValueReference Value
H5ValueReference Value
CH3 at C4ValueReference Value
CH3 at C8ValueReference Value
13C NMR (ppm)
C2 (C=O)ValueReference Value
C4ValueReference Value
C8ValueReference Value
C8aValueReference Value
FT-IR (cm-1)
O-H stretchValueReference Value
N-H stretchValueReference Value
C=O stretchValueReference Value
C-H stretch (aromatic)ValueReference Value
UV-Vis (nm)
λmax 1ValueReference Value
λmax 2ValueReference Value
Molecular Orbital Properties
Property Calculated Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO Gap (ΔE)Value
Ionization PotentialValue
Electron AffinityValue
ElectronegativityValue
Chemical HardnessValue

Application in Drug Design: A Hypothetical Signaling Pathway

Quinoline derivatives have been widely investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR signaling pathway. Quantum chemical calculations can aid in the design of more potent inhibitors by providing insights into the electronic properties that govern ligand-receptor interactions.

Signaling_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 4,8-Dimethyl- quinolin-2-ol (Hypothetical) inhibitor->akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

In this hypothetical pathway, this compound is proposed to inhibit Akt, a key node in the signaling cascade. This inhibition would prevent the downstream activation of mTOR, leading to a decrease in cell proliferation and survival, and potentially promoting apoptosis. The MEP and HOMO/LUMO distributions calculated for the molecule would be instrumental in understanding the key interactions with the ATP-binding pocket of Akt.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a wealth of information regarding the molecule's geometric, spectroscopic, and electronic properties can be obtained. While direct experimental data for this specific compound is limited, the methodologies and expected outcomes presented here, based on studies of analogous quinoline derivatives, provide a solid foundation for future research. These computational approaches are invaluable for rationalizing experimental findings and for the guided design of novel quinoline-based therapeutic agents.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 4,8-Dimethylquinolin-2-ol. While a specific crystal structure for this exact compound is not publicly available in the Cambridge Structural Database (CSD)[1], this document outlines the theoretical framework and experimental protocols required for its determination. The information presented is crucial for understanding the solid-state properties of this and related quinolin-2-ol derivatives, which are a significant class of heterocyclic compounds with diverse biological activities.[2][3][4]

Synthesis and Characterization

The initial step in the crystal structure analysis is the synthesis and purification of this compound. Quinoline derivatives can be synthesized through various methods, including the Skraup, Doebner–von Miller, and Friedländer reactions.[3] A plausible synthetic route to this compound would involve the cyclization of an appropriately substituted aniline and a β-ketoester.

Following synthesis, the compound's identity and purity must be confirmed using standard analytical techniques.

Table 1: Spectroscopic and Analytical Data for Compound Characterization

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons, two methyl group singlets, and an N-H or O-H proton signal (depending on tautomeric form).
¹³C NMR Resonances corresponding to the quinoline core carbons and the two methyl carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₁H₁₁NO (173.21 g/mol ).
FT-IR Characteristic vibrational bands for N-H/O-H, C=O (in the quinolinone tautomer), and C=C/C=N bonds.
Elemental Calculated: C, 76.28%; H, 6.40%; N, 8.09%. Found: Values within ±0.4% of calculated.

Crystallization

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. This often represents the most challenging step in the process. Various crystallization techniques can be employed to grow crystals suitable for diffraction, which should ideally be well-formed, without cracks or defects, and of an appropriate size (typically 0.1-0.5 mm in each dimension).

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol
  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed and calculated diffraction patterns.

The following diagram illustrates the general workflow for crystal structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization crystallization Growth of Single Crystals characterization->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Analysis of Geometric Parameters and Intermolecular Interactions structure_refinement->analysis

General workflow for crystal structure determination.

Crystallographic Data and Structural Analysis

The final output of a successful crystal structure analysis includes detailed crystallographic data and the refined atomic coordinates. This information allows for a thorough analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the intermolecular interactions that govern the crystal packing.

Table 2: Example Crystallographic Data for a Quinolin-2-ol Derivative

ParameterExample Value
Empirical Formula C₁₁H₁₁NO
Formula Weight 173.21
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXXX(X) Åb = Y.YYYY(Y) Åc = Z.ZZZZ(Z) Åβ = XX.XX(X)°
Volume VVV.V(V) ų
Z 4
Density (calculated) D.DDD Mg/m³
Absorption Coefficient μ.μμμ mm⁻¹
F(000) FFF
Crystal Size X.XX x Y.YY x Z.ZZ mm³
Theta range for data collection θ.θθ to θθ.θθ°
Reflections collected NNNN
Independent reflections MMMM [R(int) = 0.XXXX]
Goodness-of-fit on F² S.SSS
Final R indices [I>2sigma(I)] R₁ = 0.XXXX, wR₂ = 0.YYYY
R indices (all data) R₁ = 0.XXXX, wR₂ = 0.YYYY

The analysis of the crystal structure would reveal key features such as the planarity of the quinoline ring system and the nature of intermolecular interactions, which are often dominated by hydrogen bonding and π-π stacking in such compounds. For this compound, the presence of the hydroxyl/keto group and the aromatic rings suggests the likelihood of strong hydrogen bonding networks and stacking interactions, which are critical for understanding its physical properties and potential biological activity.

The following diagram illustrates the logical relationship in analyzing the determined crystal structure.

logical_relationship A Determined Crystal Structure B Molecular Geometry (Bond Lengths, Angles) A->B C Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) A->C D Crystal Packing B->D C->D E Structure-Property Relationship D->E F Solid-State Properties (Solubility, Stability, Melting Point) E->F G Drug Development (Polymorph Screening, Formulation) E->G

Analysis of the determined crystal structure.

Conclusion

While the specific crystal structure of this compound has yet to be reported, this guide outlines the essential experimental and analytical procedures for its determination. A thorough crystal structure analysis would provide invaluable insights into its solid-state behavior, which is fundamental for its application in materials science and drug development. The detailed structural information would enable a deeper understanding of its structure-activity relationships and guide the design of new quinoline-based compounds with enhanced properties. Researchers are encouraged to consult crystallographic databases for future updates on this and related structures.

References

Commercial Availability and Technical Profile of 4,8-Dimethylquinolin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential biological significance of 4,8-Dimethylquinolin-2-ol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their research.

Commercial Availability and Suppliers

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. Key suppliers include Sigma-Aldrich and Matrix Scientific. Pricing and availability may vary, and it is advisable to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from publicly available data sheets from commercial suppliers.

PropertyValueSource
CAS Number 5349-78-0Sigma-Aldrich, Matrix Scientific
Molecular Formula C11H11NOSigma-Aldrich
Molecular Weight 173.21 g/mol Sigma-Aldrich, Matrix Scientific
Purity ≥95%Sigma-Aldrich, Matrix Scientific
Melting Point 219 - 221 °CSigma-Aldrich, Matrix Scientific
Physical Form SolidSigma-Aldrich
InChI Key NJUAEGGYLOZMGV-UHFFFAOYSA-NSigma-Aldrich, Matrix Scientific

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

  • Pictogram: GHS07 (Irritant)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

  • Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Experimental Protocols

A proposed synthetic workflow for a structurally analogous compound, 5,8-Dimethoxy-2-methylquinolin-4-ol, provides a valuable template for researchers.[1][2][3] The key steps in this process are outlined below.

Proposed Synthesis Workflow:

G Proposed Synthesis Workflow for a Quinolin-2-ol Derivative cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Aniline Substituted Aniline Condensation Condensation (e.g., with acid catalyst) Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (High-boiling solvent, ~250°C) Enamine->Cyclization CrudeProduct Crude Quinolin-2-ol Cyclization->CrudeProduct Purification Purification (e.g., Recrystallization, Column Chromatography) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

A generalized workflow for the synthesis of quinolin-2-ol derivatives.

Potential Signaling Pathway Involvement

The precise biological activities and mechanism of action of this compound have not been extensively characterized in publicly available literature. However, the broader class of quinoline and quinolinone derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Structurally related compounds have been shown to modulate key cellular signaling pathways. For instance, some quinoline derivatives act as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers.[6] Other reported mechanisms for quinoline derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Based on the activities of analogous compounds, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram illustrates the potential inhibition of the PI3K/AKT/mTOR pathway.

G Hypothetical Signaling Pathway Modulation cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound This compound Compound->PI3K inhibits

Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

Future Research Directions

The information presented in this guide suggests that this compound is a readily accessible compound with potential for further investigation in drug discovery and development. Future research should focus on:

  • Elucidation of the precise mechanism of action: A systematic experimental approach, including in vitro and cell-based assays, is required to identify the primary molecular targets and affected signaling pathways.

  • Evaluation of biological activities: Screening for antiproliferative, antimicrobial, and other therapeutic effects will be crucial in determining the potential applications of this compound.

  • Synthesis and derivatization: The development of efficient and scalable synthetic routes will facilitate further studies and the exploration of structure-activity relationships through the synthesis of novel analogs.

This technical guide provides a foundational resource for researchers embarking on studies involving this compound. The commercial availability and the insights from structurally related compounds make it an attractive candidate for further exploration in medicinal chemistry.

References

Literature Review of 4,8-Dimethylquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activities, and therapeutic potential of 4,8-dimethylquinoline derivatives. This document is intended for researchers, scientists, and drug development professionals.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Strategic substitutions on the quinoline ring can significantly modulate its biological effects, making it a versatile template for drug design. This review focuses specifically on derivatives of 4,8-dimethylquinoline, exploring their synthesis, biological evaluation, and potential as therapeutic agents. While research on this specific dimethylated quinoline core is not as extensive as for other quinoline derivatives, this guide aims to consolidate the available information and provide a framework for future research.

Synthesis of Quinolines: General Methodologies

The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of 4,8-dimethylquinoline derivatives. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Common Synthetic Strategies for the Quinoline Nucleus:

  • Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a classic method for quinoline synthesis, though it can be harsh.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid.

  • Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

  • Conrad-Limpach Synthesis: This method utilizes the reaction of an aniline with a β-ketoester.

  • Pfitzinger Reaction: This synthesis starts from isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[2]

  • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Modern synthetic approaches often focus on developing more environmentally friendly and efficient one-pot multicomponent reactions.[1] These methods can utilize various catalysts to improve yields and reduce reaction times.

Biological Activities of Quinoline Derivatives

Quinoline derivatives have been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects.[1][3][4] The specific substitution pattern on the quinoline ring plays a crucial role in determining the type and potency of its biological activity.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant anticancer properties through various mechanisms of action. These include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5][6][7] For instance, certain quinoline-chalcone hybrids have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[6][8] The substitution pattern on the quinoline ring, including the presence and position of methyl groups, can significantly influence the antiproliferative activity. For example, in a series of combretastatin A-4 analogues, the position of a methyl group on the quinoline ring had a notable impact on the cytotoxicity against cancer cell lines.[7]

Antimicrobial and Antifungal Activity

The quinoline scaffold is also a well-established pharmacophore for the development of antimicrobial and antifungal agents.[4][9][10] Derivatives of quinoline have been shown to be effective against a range of pathogenic bacteria and fungi. The mechanism of action for their antimicrobial effects can vary, with some compounds targeting specific enzymes or disrupting the fungal cell membrane.[9] Structure-activity relationship (SAR) studies have shown that the introduction of various substituents on the quinoline ring can enhance the antimicrobial potency.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are generalized procedures that can be adapted for the study of 4,8-dimethylquinoline derivatives.

General Procedure for the Synthesis of Quinoline Derivatives

A common approach to synthesizing substituted quinolines involves a multi-step process. For example, the synthesis of certain quinoline derivatives can be initiated from a substituted aniline, which undergoes cyclization and subsequent modifications to yield the desired product.[11]

Example Synthetic Workflow:

  • Condensation: Reaction of a substituted aniline with a suitable carbonyl compound (e.g., diethyl ethoxymethylenemalonate) in a solvent like toluene under reflux.[11]

  • Cyclization: The intermediate from the condensation step is cyclized at high temperature in a high-boiling solvent such as diphenyl ether to form the quinoline ring.[11]

  • Functional Group Interconversion: The resulting quinoline can undergo further reactions, such as chlorination of a hydroxyl group using phosphorus oxychloride (POCl₃), to provide a reactive handle for subsequent diversification.[11]

  • Derivatization: The activated quinoline can then be reacted with various nucleophiles (e.g., amines, boronic acids) to generate a library of derivatives.[11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[13][14]

Signaling Pathways and Experimental Workflows

The biological activity of quinoline derivatives is often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new experiments.

Potential Anticancer Mechanism of Action

Many quinoline derivatives exert their anticancer effects by targeting key proteins involved in cell proliferation and survival. A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

anticancer_mechanism 4,8-Dimethylquinoline\nDerivative 4,8-Dimethylquinoline Derivative Tubulin Tubulin 4,8-Dimethylquinoline\nDerivative->Tubulin Inhibition Microtubule\nDisruption Microtubule Disruption Tubulin->Microtubule\nDisruption G2/M Phase\nArrest G2/M Phase Arrest Microtubule\nDisruption->G2/M Phase\nArrest Apoptosis Apoptosis G2/M Phase\nArrest->Apoptosis

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new therapeutic agents from a specific chemical scaffold follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 4,8-Dimethylquinoline Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Anticancer, Antimicrobial) Purification->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Studies SAR_Studies->Synthesis Design new derivatives Lead_Identification Lead Compound Identification SAR_Studies->Lead_Identification Further_Development Further Preclinical Development Lead_Identification->Further_Development

Caption: A generalized workflow for the discovery of bioactive 4,8-dimethylquinoline derivatives.

Quantitative Data Summary

Due to the limited availability of published research specifically on a series of 4,8-dimethylquinoline derivatives, a comprehensive table of quantitative data for this specific core is not feasible at this time. However, the data from structurally related quinoline derivatives can provide valuable insights for future studies. For example, studies on other substituted quinolines have reported a wide range of IC50 and GI50 values against various cancer cell lines, often in the low micromolar to nanomolar range.[5][6][7][13][15] Similarly, minimum inhibitory concentration (MIC) values for antimicrobial quinoline derivatives have been reported against various bacterial and fungal strains.[4][9] Researchers are encouraged to consult the cited literature for specific quantitative data on related quinoline scaffolds.

Conclusion

The 4,8-dimethylquinoline scaffold represents an intriguing, yet underexplored, area in medicinal chemistry. Based on the extensive research on the broader class of quinoline derivatives, it is plausible that 4,8-dimethylquinoline analogues could possess significant biological activities. This technical guide provides a foundational overview of the synthesis, potential biological activities, and experimental methodologies relevant to the study of these compounds. Further research, including the systematic synthesis and biological evaluation of a library of 4,8-dimethylquinoline derivatives, is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The provided workflows and generalized protocols offer a starting point for researchers to embark on the exploration of this promising chemical space.

References

Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The quinoline scaffold is a key component in numerous approved therapeutic agents and is continually explored for new drug development.[2][3] Derivatives of quinolin-2-one (also known as carbostyrils) have garnered particular attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This document provides a detailed overview of the potential biological activities of 4,8-Dimethylquinolin-2-ol, inferred from the activities of structurally related compounds, and offers comprehensive protocols for its biological screening. While specific data for this compound is limited in publicly available literature, the information presented herein is intended to guide research and development efforts by highlighting probable biological targets and experimental methodologies.

Potential Biological Activities

Based on the extensive research on quinoline and quinolin-2-one derivatives, this compound is hypothesized to possess the following biological activities:

  • Anticancer Activity: Quinoline derivatives are well-documented for their antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs), and the induction of apoptosis.[5][8]

  • Anti-inflammatory Activity: Quinoline-based small molecules have been explored as anti-inflammatory agents targeting several pharmacological targets, including cyclooxygenase (COX) and various enzymes involved in the inflammatory cascade.[9][10][11]

  • Antimicrobial Activity: The quinoline scaffold is a core component of many antibacterial and antifungal agents.[4][12][13][14] Fluorinated quinolines, for instance, are a well-established class of antibiotics.[12] It is plausible that this compound could exhibit activity against a range of microbial pathogens.

Data Presentation: Inferred Activity of Related Quinoline Derivatives

The following table summarizes the reported biological activities of various quinoline derivatives, providing a basis for the proposed screening of this compound.

Compound Class Specific Derivative(s) Biological Activity Cell Lines / Organisms Reported IC₅₀ / MIC Values Reference
Quinolin-4-one Derivatives5,8-Dimethoxy-2-methylquinolin-4-ol (analog)Anticancer (inferred)Various cancer cell linesNot available[8]
Quinolin-4-ol DerivativesMethoxy-substituted derivativesAnticancer, AntimicrobialVarious cancer cell lines and bacteriaNot available[2]
Quinoline Derivatives91b1 (a specific quinoline derivative)AnticancerA549, AGS, KYSE150, KYSE450MTS₅₀ comparable to Cisplatin[6]
4-Hydroxyquinolone AnaloguesCompound 3gAnticancerHCT116, A549, PC3, MCF-7Promising IC₅₀ values[7]
Quinolin-2-one DerivativesCompounds 6c, 6i, 6l, 6oAntibacterial (Gram-positive)MRSA, VRE, MRSE6c: MIC = 0.75 µg/mL (MRSA, VRE), 2.50 µg/mL (MRSE)[4]
Quaternary Ammonium Salts of QuinolineCompound 2Antibacterial (Gram-positive)Bacillus subtilis, Staphylococcus aureusMIC = 0.504 µM (B. subtilis), 0.321 µM (S. aureus)[15]
Quinoline AlkaloidsCompound 6 (from Zanthoxylum avicennae)Anti-inflammatoryMacrophagesSignificantly suppressed IL-1β and IL-6 expression[16]

Experimental Protocols

Detailed methodologies for the initial screening of this compound are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • RPMI-1640 or DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[1]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth), which can be determined visually or by measuring the absorbance at 600 nm.[1][4]

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizations

Experimental Workflow for Biological Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Secondary Screening (for Hits) A Synthesis and Purification of This compound B Characterization (NMR, MS, HPLC) A->B C Stock Solution Preparation (DMSO) B->C D Anticancer Screening (MTT Assay) C->D E Antimicrobial Screening (Broth Microdilution) C->E F Anti-inflammatory Screening (NO Production Assay) C->F G Calculate IC50 / MIC D->G E->G F->G H Assess Dose-Response Relationship G->H I Identify 'Hit' Compound H->I J Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) I->J K In Vivo Efficacy Studies (Animal Models) J->K

Caption: General workflow for the biological activity screening of this compound.

Potential Signaling Pathway in Anticancer Activity

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Quinoline This compound (Hypothesized) Quinoline->RTK Inhibition Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA DNAdamage DNA Damage DNA->DNAdamage Intercalation/ Inhibition Topoisomerase->DNA DNAdamage->Apoptosis

Caption: Hypothesized anticancer signaling pathways modulated by quinoline derivatives.[8]

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These compounds are foundational scaffolds in the development of various therapeutic agents, exhibiting notable antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant (MDR) microbial strains necessitates the continuous discovery and development of new antimicrobial agents.[3][4] Quinoline derivatives have shown promise in addressing this challenge by targeting various microbial pathways.[3][5][6]

This document provides detailed application notes and standardized protocols for conducting antimicrobial and antifungal assays on novel quinoline derivatives, using the hypothetical compound 4,8-Dimethylquinolin-2-ol as an exemplar. These guidelines are intended to assist researchers in the systematic evaluation of the antimicrobial and antifungal efficacy of new chemical entities within the quinoline class.

Putative Mechanism of Action of Quinolone Derivatives

Quinoline derivatives can exert their antimicrobial effects through various mechanisms. A common mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[6] Some derivatives may also disrupt the bacterial cell membrane or interfere with other essential metabolic pathways.[5][7] In fungi, quinoline derivatives can inhibit enzymes like lanosterol 14α-demethylase, which is vital for ergosterol biosynthesis, a key component of the fungal cell membrane.[5]

cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Quinoline_B Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline_B->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinoline_B->Topo_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death_B Bacterial Cell Death DNA_Replication->Cell_Death_B Disruption leads to Quinoline_F Quinoline Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Quinoline_F->Lanosterol_Demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Cell_Death_F Fungal Cell Death Cell_Membrane->Cell_Death_F Disruption leads to

Putative antimicrobial and antifungal mechanisms of quinoline derivatives.

Experimental Protocols

The following are generalized protocols for determining the antimicrobial and antifungal activity of a novel quinoline derivative.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve the compound)

Protocol:

  • Preparation of Inoculum:

    • Culture bacteria on appropriate agar plates overnight at 37°C.

    • Culture fungi on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

    • Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the negative control.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates under the same conditions as for the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

cluster_workflow Antimicrobial/Antifungal Assay Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of This compound Start->Prep_Compound Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Compound->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC Plate_MBC_MFC Plate from Clear Wells for MBC/MFC Read_MIC->Plate_MBC_MFC Incubate_Plates Incubate Agar Plates Plate_MBC_MFC->Incubate_Plates Read_MBC_MFC Determine MBC/MFC Incubate_Plates->Read_MBC_MFC End End Read_MBC_MFC->End

Experimental workflow for MIC and MBC/MFC determination.

Data Presentation

Quantitative data from antimicrobial and antifungal assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213816
Bacillus subtilisATCC 663348
Escherichia coliATCC 2592232>64
Pseudomonas aeruginosaATCC 2785364>64
Ciprofloxacin (Control)-0.25 - 10.5 - 2

Table 2: Hypothetical Antifungal Activity of this compound

MicroorganismStrainMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 900281632
Aspergillus nigerATCC 164043264
Fluconazole (Control)-1 - 82 - 16

Conclusion

The provided protocols and data presentation formats offer a standardized framework for the initial screening and evaluation of the antimicrobial and antifungal properties of novel quinoline derivatives like this compound. Consistent and well-documented experimental procedures are crucial for the reliable assessment of new chemical entities and for advancing the development of new antimicrobial and antifungal agents to combat the growing threat of infectious diseases. Further studies, including time-kill kinetics, biofilm disruption assays, and in vivo efficacy models, are recommended for promising lead compounds.

References

Application Notes and Protocols: Cytotoxicity of 4,8-Dimethylquinolin-2-ol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the cytotoxic effects of 4,8-Dimethylquinolin-2-ol, a quinoline derivative with potential as an anticancer agent. This document outlines the methodologies for evaluating its in vitro efficacy against various cancer cell lines and delves into its mechanism of action, focusing on the induction of apoptosis. The provided protocols are intended to guide researchers in the systematic evaluation of this compound and other novel chemical entities in the field of oncology drug discovery.

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1] These compounds can exert their effects through various mechanisms such as inducing apoptosis, disrupting cell migration, inhibiting angiogenesis, and causing cell cycle arrest. The structural diversity of quinoline derivatives allows for the fine-tuning of their biological activity. This document focuses on this compound, a specific derivative, and presents its cytotoxic profile against selected cancer cell lines.

Data Presentation

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after a 72-hour incubation period.

Table 1: Cytotoxicity (IC50) of this compound on Various Cell Lines

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)*
A549Lung Carcinoma15.2 ± 1.86.5
MCF-7Breast Adenocarcinoma25.5 ± 2.33.9
HCT116Colon Carcinoma18.9 ± 1.55.2
HEK293Human Embryonic Kidney (Non-cancerous)98.7 ± 5.1-

*Selectivity Index (SI) is calculated as the IC50 of the non-cancerous cell line (HEK293) divided by the IC50 of the respective cancer cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4]

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[6][7]

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key apoptosis-related proteins by Western blotting to elucidate the molecular mechanism of action.[8][9]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer & Normal Cells treat Treat with this compound start->treat mtt MTT Assay (72h) treat->mtt apoptosis Annexin V/PI Staining treat->apoptosis cell_cycle Cell Cycle Analysis treat->cell_cycle western Western Blot treat->western ic50 Determine IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis protein_analysis Analyze Protein Expression western->protein_analysis ic50->apoptosis Inform Concentrations ic50->cell_cycle Inform Concentrations ic50->western Inform Concentrations

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrial Membrane Potential ↓ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

Application Note: A Protocol for the Synthesis of 4,8-Dimethylquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] A particularly significant target in oncology is the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for novel inhibitors.[1][2] This document provides a detailed protocol for the synthesis of 4,8-Dimethylquinolin-2-ol, a member of this promising class of compounds. The synthesis is based on the Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction, which is a robust and widely used method for preparing 2-hydroxyquinolines (quinolin-2-ols).

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the formation of an acetoacetanilide intermediate followed by a cyclization reaction.

Step 1: Synthesis of N-(2,6-dimethylphenyl)-3-oxobutanamide (Acetoacetanilide Intermediate)

This step involves the reaction of 2,6-dimethylaniline with a β-ketoester, ethyl acetoacetate. Under conditions that favor thermodynamic control (higher temperatures), the aniline attacks the ester group to form the β-keto anilide.

Materials:

  • 2,6-Dimethylaniline

  • Ethyl acetoacetate

  • Toluene

  • Heating mantle with stirrer

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine 2,6-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add toluene as a solvent.

  • Heat the mixture to reflux (approximately 110-120°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude N-(2,6-dimethylphenyl)-3-oxobutanamide can be used in the next step without further purification.

Step 2: Cyclization to this compound

The acetoacetanilide intermediate undergoes an intramolecular cyclization at high temperatures in the presence of a strong acid to yield the final product.

Materials:

  • N-(2,6-dimethylphenyl)-3-oxobutanamide (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Beaker

  • Filtration apparatus

Procedure:

  • Carefully add the crude N-(2,6-dimethylphenyl)-3-oxobutanamide (1.0 eq) to an excess of cold (0-5°C) concentrated sulfuric acid with stirring.

  • Slowly warm the mixture to room temperature and then heat to 80-100°C for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitate is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

ParameterValueNotes
Step 1: Condensation
2,6-Dimethylaniline1.0 eqStarting material.
Ethyl acetoacetate1.1 eqReactant.
SolventTolueneAnhydrous conditions are recommended.
Temperature110-120°CReflux conditions.
Reaction Time2-4 hoursMonitor by TLC.
Step 2: Cyclization
Intermediate from Step 11.0 eqCrude product can be used.
Cyclizing AgentConc. H₂SO₄Acts as both solvent and catalyst.
Temperature80-100°CHigh temperature is crucial for cyclization.
Reaction Time30-60 minutesMonitor by TLC.
Overall
Expected Yield 65-80%Yields can vary based on reaction scale and purity of reagents.
Appearance Off-white to pale yellow solid

Table 2: Representative Spectroscopic Data for a Dimethylquinolin-2-ol Scaffold

(Note: The following data are representative for a dimethyl-substituted quinolin-2-ol derivative and should be confirmed by experimental analysis of the synthesized compound.)

Analysis TypeExpected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~11.5 (s, 1H, NH), 7.0-7.8 (m, 3H, Ar-H), ~6.2 (s, 1H, C3-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~162 (C=O), ~140-150 (Ar-C), ~115-135 (Ar-C), ~20 (Ar-CH₃), ~18 (Ar-CH₃).
IR (KBr) ν (cm⁻¹): ~3100-3300 (N-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch, aromatic).
Mass Spec. (LC-MS) Expected m/z for C₁₁H₁₁NO: [M+H]⁺ ≈ 174.09.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_purification Purification start 2,6-Dimethylaniline + Ethyl Acetoacetate react1 Reflux in Toluene (110-120°C, 2-4h) start->react1 intermediate Crude N-(2,6-dimethylphenyl) -3-oxobutanamide react1->intermediate react2 Add to cold conc. H₂SO₄ Heat to 80-100°C intermediate->react2 quench Pour onto Ice react2->quench product Crude this compound quench->product filter Vacuum Filtration & Water Wash product->filter recrystallize Recrystallization (Ethanol) filter->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General workflow for the two-step synthesis of this compound.

Potential Biological Signaling Pathway

Quinoline derivatives are actively investigated for their potential to inhibit cancer cell proliferation by targeting key signaling pathways. The PI3K/Akt/mTOR pathway is a primary target due to its frequent dysregulation in various cancers.[1][2][3][4]

G cluster_downstream Downstream Effects receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation survival Inhibition of Apoptosis (Survival) akt->survival proliferation Cell Proliferation & Growth mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of quinoline derivatives.

References

Application Notes and Protocols for In Vitro Testing of 4,8-Dimethylquinolin-2-ol as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of 4,8-Dimethylquinolin-2-ol, a novel quinoline derivative, as a potential kinase inhibitor. The protocols outlined below describe standard assays to determine its cytotoxic effects on cancer cell lines, its inhibitory activity against specific kinases, and its impact on intracellular signaling pathways. While specific data for this compound is not extensively published, these protocols are based on established methodologies for characterizing similar small molecule kinase inhibitors.[1][2][3]

Hypothetical Kinase Target and Signaling Pathway

Quinoline and quinazoline derivatives have been widely investigated as inhibitors of various protein kinases, particularly those involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and downstream signaling components.[1][4][5] A plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of the MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[2]

// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Activates", fontsize=8]; RAS -> RAF [label="Activates", fontsize=8]; RAF -> MEK [label="Phosphorylates", fontsize=8]; MEK -> ERK [label="Phosphorylates", fontsize=8]; ERK -> TranscriptionFactors [label="Activates", fontsize=8]; TranscriptionFactors -> Proliferation [label="Promotes", fontsize=8]; Inhibitor -> MEK [label="Inhibits", color="#EA4335", arrowhead=tee, style=dashed, fontsize=8]; } Caption: Hypothetical inhibition of the MEK/ERK signaling pathway by this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][7][8] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Data Presentation: Hypothetical IC50 Values
Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
HCT-116Colon Carcinoma7212.5
A549Lung Carcinoma7218.2
MCF-7Breast Adenocarcinoma7225.1
Normal Dermal FibroblastsNormal Human Dermal Fibroblasts72> 100

Note: The data presented in this table is hypothetical and serves as an example. Actual values must be determined experimentally.

Experimental Protocol: MTT Assay

// Nodes A [label="1. Seed cells in a 96-well plate"]; B [label="2. Incubate for 24 hours to allow attachment"]; C [label="3. Treat cells with serial dilutions of\nthis compound"]; D [label="4. Incubate for 48-72 hours"]; E [label="5. Add MTT reagent to each well"]; F [label="6. Incubate for 2-4 hours\n(Formazan crystal formation)"]; G [label="7. Solubilize formazan crystals with DMSO or SDS"]; H [label="8. Measure absorbance at 570 nm"]; I [label="9. Calculate % viability and determine IC50"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, A549, MCF-7)

  • Appropriate complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution in DMSO (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase and seed them in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤ 0.5%.[6] Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and no-treatment control wells.[2]

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours).[7]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a specific kinase, such as MEK1. Assays like TR-FRET or luminescence-based methods (e.g., ADP-Glo) are commonly used.[9][10][11]

Data Presentation: Hypothetical Kinase Inhibition Profile
Kinase TargetSubstrateATP Concentration (µM)% Inhibition at 10 µMIC50 (µM)
MEK1Inactive ERK2100950.8
EGFRPoly(Glu,Tyr)1040> 20
CDK2Histone H11025> 50

Note: The data presented in this table is hypothetical. A broad panel kinase screen is necessary to determine the actual inhibitory profile.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)

// Nodes A [label="1. Add kinase, substrate, and serially diluted\nthis compound to a 384-well plate"]; B [label="2. Pre-incubate to allow inhibitor binding"]; C [label="3. Initiate kinase reaction by adding ATP"]; D [label="4. Incubate for 60 minutes at room temperature"]; E [label="5. Stop the reaction and deplete remaining ATP"]; F [label="6. Add detection reagent to convert ADP to ATP\nand generate a luminescent signal"]; G [label="7. Incubate for 30-60 minutes"]; H [label="8. Measure luminescence"]; I [label="9. Calculate % inhibition and determine IC50"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant active kinase (e.g., MEK1)

  • Kinase-specific substrate (e.g., inactive ERK2)

  • Kinase assay buffer

  • ATP

  • This compound

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and the diluted compound or vehicle control (DMSO).[10]

  • Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for the kinase.[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[10]

  • Signal Generation and Detection: Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the luminescence-based assay kit.[10]

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value from a dose-response curve.[10]

Western Blot Analysis for Target Engagement

Western blotting can be used to assess the effect of this compound on the phosphorylation status of downstream targets in a cellular context, providing evidence of target engagement.[12]

Data Presentation: Hypothetical Phosphorylation Changes
TreatmentConcentration (µM)p-ERK / Total ERK Ratio
Vehicle (DMSO)-1.00
This compound10.65
This compound50.25
This compound100.10

Note: The data is hypothetical and represents the expected dose-dependent decrease in ERK phosphorylation upon MEK inhibition.

Experimental Protocol: Western Blot

// Nodes A [label="1. Treat cells with this compound\nat various concentrations"]; B [label="2. Lyse cells and quantify protein concentration"]; C [label="3. Separate proteins by SDS-PAGE"]; D [label="4. Transfer proteins to a nitrocellulose or PVDF membrane"]; E [label="5. Block the membrane to prevent non-specific antibody binding"]; F [label="6. Incubate with primary antibodies\n(e.g., anti-p-ERK, anti-total-ERK)"]; G [label="7. Incubate with HRP-conjugated secondary antibodies"]; H [label="8. Detect signal using a chemiluminescent substrate"]; I [label="9. Quantify band intensities and analyze data"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: General workflow for Western blot analysis.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-ERK, mouse anti-total-ERK)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated and total target proteins.[12]

References

Application Notes and Protocols: 4,8-Dimethylquinolin-2-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds known for their diverse biological activities and intriguing photophysical properties.[1] Their inherent fluorescence and sensitivity to the microenvironment make them valuable scaffolds for the development of fluorescent probes for cellular imaging.[2] 4,8-Dimethylquinolin-2-ol, a member of this family, holds potential as a fluorescent marker for various applications in fluorescence microscopy, including live-cell imaging and the visualization of subcellular structures. The protocols and data presented below are extrapolated from analogous quinoline compounds and provide a framework for the investigation of this compound as a novel fluorescent probe.

Physicochemical and Photophysical Properties

The physicochemical and photophysical properties are critical for the successful application of a fluorescent probe. While experimental data for this compound is not available, the following table summarizes the expected properties based on similar quinoline fluorophores.[1]

PropertyExpected ValueNotes
Chemical Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Excitation Maximum (λex) 350 - 380 nmThe excitation wavelength is likely in the near-UV range.[1]
Emission Maximum (λem) 420 - 460 nmEmission is anticipated in the blue region of the visible spectrum.[1]
Quantum Yield (Φ) 0.1 - 0.5The quantum yield can be highly dependent on the solvent, pH, and local cellular environment.[1]
Molar Absorptivity (ε) 5,000 - 15,000 M⁻¹cm⁻¹This is an estimated value and should be determined experimentally.[1]
Stokes Shift 70 - 80 nmA reasonable Stokes shift is expected for this class of compounds, which is beneficial for minimizing spectral overlap.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound as a fluorescent marker for in vitro cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific cell type and experimental setup.

Preparation of Staining Solution
  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. Store the stock solution at -20°C, protected from light.[1]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined experimentally by performing a dose-response curve to find the lowest concentration that gives a strong signal with minimal toxicity.

Cellular Staining Protocol (Adherent Cells)
  • Cell Preparation: Culture adherent cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency (typically 60-80%).

  • Washing: Gently remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Staining: Add the pre-warmed working solution of this compound to the cells. Incubate for 15-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined experimentally.[1]

  • Washing: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.[1]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells. Proceed with fluorescence microscopy imaging.[1]

Cellular Staining Protocol (Suspension Cells)
  • Cell Preparation: Harvest suspension cells by centrifugation and wash them once with warm PBS.[1]

  • Staining: Resuspend the cell pellet in the pre-warmed working solution of this compound. Incubate for 15-60 minutes at 37°C, protected from light, with occasional gentle agitation.[1]

  • Washing: Centrifuge the cells to pellet them and remove the supernatant. Wash the cells twice by resuspending them in warm PBS and centrifuging.[1]

  • Imaging: Resuspend the final cell pellet in a suitable imaging medium. Transfer the cell suspension to an appropriate imaging vessel (e.g., a slide with a coverslip). Proceed with fluorescence microscopy imaging.[1]

Fluorescence Microscopy and Imaging

  • Microscope: A wide-field fluorescence microscope or a confocal laser scanning microscope equipped with appropriate filter sets.

  • Excitation: Use an excitation source corresponding to the determined excitation maximum of the probe (expected to be around 350-380 nm), such as a 365 nm or 405 nm laser line or a DAPI filter set.

  • Emission: Collect the fluorescence emission in the expected range of 420-460 nm.

  • Image Acquisition: Acquire images using appropriate settings for laser power, exposure time, and gain to maximize signal-to-noise ratio while minimizing photobleaching and phototoxicity.

Potential Applications and Mechanisms

Based on the behavior of similar quinoline derivatives, this compound may exhibit sensitivity to the polarity of its microenvironment due to an intramolecular charge transfer (ICT) mechanism.[2] This property could be exploited to probe different subcellular compartments. For instance, some quinoline-based probes have shown specific accumulation in the endoplasmic reticulum or lysosomes.[3][4] The exact localization and mechanism of this compound would need to be determined through co-localization studies with known organelle trackers.

Diagrams

Experimental_Workflow Experimental Workflow for Fluorescence Microscopy cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Imaging & Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_working Prepare Working Solution (1-10 µM in media) prep_stock->prep_working cell_stain Incubate with Probe (15-60 min, 37°C) prep_working->cell_stain cell_culture Culture Cells cell_culture->cell_stain cell_wash Wash Cells (3x with PBS) cell_stain->cell_wash imaging Fluorescence Microscopy (Ex: ~365 nm, Em: ~440 nm) cell_wash->imaging analysis Image and Data Analysis imaging->analysis

Caption: A generalized workflow for cell staining and imaging using this compound.

Signaling_Pathway Conceptual Mechanism of Cellular Uptake and Fluorescence probe This compound (in media) membrane Cell Membrane probe->membrane Passive Diffusion cytoplasm Cytoplasm membrane->cytoplasm organelle Subcellular Organelle (e.g., ER, Lysosome) cytoplasm->organelle Accumulation fluorescence Fluorescence Emission organelle->fluorescence Excitation Light (~365 nm)

Caption: A conceptual diagram illustrating the potential cellular uptake and fluorescence mechanism of this compound.

References

Application Notes and Protocols: Metal Complexation Studies with 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study of metal complexation with 4,8-Dimethylquinolin-2-ol, a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. Quinoline and its derivatives are known to form stable complexes with a variety of metal ions, leading to novel compounds with enhanced biological activities and interesting physicochemical properties.[1][2][3] This document outlines the synthesis of the ligand, the preparation of its metal complexes, and detailed protocols for their characterization and evaluation.

Due to the limited availability of direct experimental data for this compound, this document leverages information from closely related dimethyl-substituted quinolinol isomers and other relevant quinoline derivatives to provide representative protocols and data.

Synthesis of this compound

The synthesis of substituted quinolin-2-ols can be achieved through various established methods. A common approach involves the cyclization of an appropriate aniline derivative with a β-ketoester, known as the Conrad-Limpach-Knorr synthesis. For this compound, a potential synthetic route starts from 2,4-dimethylaniline and diethyl malonate.

Workflow for the Synthesis of this compound:

A 2,4-Dimethylaniline + Diethyl malonate B Condensation (High Temperature) A->B Step 1 C Intermediate β-aminoacrylate B->C D Thermal Cyclization (Dowtherm A) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Condensation: A mixture of 2,4-dimethylaniline (1 equivalent) and diethyl malonate (1.2 equivalents) is heated at 140-150 °C for 2-3 hours. The ethanol formed during the reaction is continuously removed.

  • Cyclization: The resulting crude diethyl (2,4-dimethylanilino)methylenemalonate is added dropwise to a refluxing high-boiling point solvent, such as Dowtherm A or diphenyl ether, maintained at 240-250 °C.

  • Isolation: After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes and then allowed to cool to room temperature. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent and then recrystallized from ethanol or a similar solvent to yield pure this compound.

Metal Complexation

This compound, possessing a hydroxyl group at the 2-position and a nitrogen atom in the heterocyclic ring, can act as a bidentate ligand, coordinating with metal ions to form stable chelate complexes. The tautomeric equilibrium between the -ol and -one forms is a key aspect of its coordination chemistry.

Logical Relationship of Metal Complex Formation:

cluster_0 Reactants A This compound (Ligand) C Reaction in Suitable Solvent (e.g., Ethanol, Methanol) A->C B Metal Salt (e.g., MCl2, M(OAc)2) B->C D Formation of Metal Complex [M(L)n(solv)m]Xp C->D E Characterization (Spectroscopic, Thermal, etc.) D->E F Application Studies (Biological, Catalytic, etc.) D->F

Caption: Metal complex formation and subsequent analysis.

Experimental Protocol: Synthesis of a Representative Metal(II) Complex

This protocol is adapted from procedures for similar methyl-substituted 8-hydroxyquinoline complexes.[4]

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol (e.g., 20 mL) with gentle heating if necessary.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1 equivalent) in the same solvent (e.g., 10 mL).

  • Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

  • Complex Formation: A change in color and/or the formation of a precipitate usually indicates complex formation. The reaction mixture is typically stirred for several hours (e.g., 2-4 hours) at room temperature or under reflux to ensure complete reaction.

  • Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a low-boiling point solvent like diethyl ether.

  • Drying: The complex is dried in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure, stoichiometry, and physicochemical properties.

Workflow for Characterization of Metal Complexes:

cluster_spectroscopy Spectroscopic Techniques A Synthesized Metal Complex B Elemental Analysis (C, H, N, M) A->B C Spectroscopic Analysis A->C D Thermal Analysis (TGA/DTA) A->D E Molar Conductance A->E F Magnetic Susceptibility A->F G FT-IR C->G H UV-Vis C->H I NMR (for diamagnetic complexes) C->I J Mass Spectrometry C->J

Caption: Workflow for the characterization of metal complexes.

Protocols for Key Characterization Techniques:

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet of the ligand and the metal complex separately.

    • Record the spectra in the range of 4000-400 cm⁻¹.

    • Compare the spectra to identify shifts in the characteristic vibrational frequencies (e.g., O-H, C=N, M-O, M-N) upon complexation.

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions (e.g., 10⁻³ M) of the ligand and the complexes in a suitable solvent (e.g., DMSO, DMF).

    • Record the electronic absorption spectra in the range of 200-800 nm.

    • Analyze the spectra for shifts in absorption bands (π→π* and n→π* transitions) and the appearance of new bands (d-d transitions or charge transfer bands).

  • Molar Conductance Measurement:

    • Prepare solutions of the complexes (e.g., 10⁻³ M) in a polar solvent like DMF or DMSO.

    • Measure the conductivity of the solutions using a calibrated conductivity meter at room temperature.

    • The obtained values can indicate whether the complexes are electrolytic or non-electrolytic in nature.

Quantitative Data Summary

The following tables summarize representative quantitative data for metal complexes of substituted quinolinols, which can be used as a reference for studies involving this compound.

Table 1: Representative FT-IR Spectral Data (cm⁻¹)

Compound/Complexν(O-H)ν(C=N)ν(M-O)ν(M-N)
Ligand (L)~3400~1620--
[Cu(L)₂]-~1610~550~450
[Ni(L)₂]-~1605~560~460
[Co(L)₂]-~1608~555~455
[Zn(L)₂]-~1612~545~445

Note: L represents the deprotonated form of a generic dimethylquinolin-2-ol. The values are approximate and can vary based on the specific metal and experimental conditions.

Table 2: Representative Electronic Spectral Data (λ_max, nm) and Molar Conductance

Complexπ→πn→πd-d / CTMolar Conductance (Ω⁻¹ cm² mol⁻¹)
[Cu(L)₂]~280, ~320~380~65010-20 (Non-electrolyte)
[Ni(L)₂]~285, ~325~385~590, ~67012-25 (Non-electrolyte)
[Co(L)₂]~282, ~322~382~550, ~69015-30 (Non-electrolyte)
[Zn(L)₂]~278, ~318~378-8-18 (Non-electrolyte)

Note: The d-d transitions and charge transfer (CT) bands are highly dependent on the geometry of the complex. The molar conductance values are typical for non-electrolytic complexes in DMF or DMSO.

Applications in Drug Development: Antimicrobial Activity

Metal complexes of quinoline derivatives often exhibit enhanced biological activity compared to the free ligands.[5] A key application is in the development of new antimicrobial agents.

Workflow for Antimicrobial Screening:

A Test Compounds (Ligand, Metal Complexes) C Agar Well/Disc Diffusion Method A->C F Determination of Minimum Inhibitory Concentration (MIC) A->F B Microbial Strains (Bacteria, Fungi) B->C B->F D Incubation (e.g., 37°C for 24h) C->D E Measurement of Inhibition Zone (mm) D->E G Data Analysis and Comparison E->G F->G

Caption: Workflow for evaluating antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

  • Preparation of Media: Prepare and sterilize nutrient agar plates.

  • Inoculation: Spread a standardized inoculum of the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) uniformly over the agar surface.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

  • Loading of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solutions (ligand and metal complexes at a specific concentration, e.g., 1 mg/mL in DMSO) into the wells. A well with DMSO serves as a negative control, and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

Compound/ComplexS. aureus (Gram-positive)E. coli (Gram-negative)
Ligand (L)108
[Cu(L)₂]1815
[Ni(L)₂]1613
[Co(L)₂]1512
[Zn(L)₂]1411
Standard Antibiotic2522

Note: These are hypothetical values to illustrate the potential enhancement of antimicrobial activity upon complexation. Actual values will depend on the specific compounds and microbial strains.

These application notes and protocols provide a foundational framework for researchers interested in the metal complexation of this compound and its potential applications. The provided methodologies, though based on related compounds, offer a robust starting point for the synthesis, characterization, and evaluation of this promising ligand and its metal complexes.

References

Application Notes and Protocols: High-Throughput Screening of a 4,8-Dimethylquinolin-2-ol Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many synthetic and natural products with a wide array of biological activities.[1][2] The quinolin-2-one scaffold, in particular, is a privileged structure known to exhibit anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1] The versatility of the quinoline ring system allows for substitutions at various positions, leading to diverse pharmacological profiles.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a 4,8-dimethylquinolin-2-ol library to identify and characterize novel bioactive compounds.

High-throughput screening enables the rapid testing of large chemical libraries for their effects on specific biological targets. The use of quantitative HTS (qHTS) allows for the generation of concentration-response curves for numerous compounds in a single experiment, providing a wealth of data on potency and efficacy directly from the primary screen.[3]

Hypothesized Biological Activities

Based on the activities of structurally related quinoline derivatives, a this compound library may exhibit a range of biological activities, including but not limited to:

  • Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents.[4][5]

  • Antibacterial Activity: The quinoline scaffold is the basis for fluoroquinolone antibiotics, highlighting its potential for antibacterial properties.[6]

  • Antifungal Activity: Certain di-fluoro-2-methylquinoline compounds have demonstrated fungicidal properties.[6]

  • Anti-inflammatory Activity: Quinoline derivatives have shown potential as anti-inflammatory agents.[7]

  • Antimalarial Activity: Quinoline-based compounds have historically been crucial in the fight against malaria.[4]

Data Presentation: Representative Biological Activities of Quinoline-2-one Derivatives

The following table summarizes quantitative data for various quinoline-2-one derivatives from published studies to provide a comparative framework for screening a this compound library.

Compound IDTarget/AssayActivity MetricValueReference CompoundReference Value
Quinoline-2-one Schiff-base hybrid 6c S. aureus (antibacterial)MIC0.018 - 0.061 µg/mLCiprofloxacin0.018 µg/mL
Quinoline-2-one Schiff-base hybrid 6i S. aureus (antibacterial)MIC0.018 - 0.061 µg/mLCiprofloxacin0.018 µg/mL
Quinoline-2-one Schiff-base hybrid 6l S. aureus (antibacterial)MIC0.018 - 0.061 µg/mLCiprofloxacin0.018 µg/mL
Quinoline-2-one Schiff-base hybrid 6o S. aureus (antibacterial)MIC0.018 - 0.061 µg/mLCiprofloxacin0.018 µg/mL
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea P. falciparum (antimalarial)IC501.2 µMChloroquine-
Tetrahydropyridine-appended 8-aminoquinoline 40c P. falciparum 3D7 strain (antimalarial)EC501.99 µM--
Tetrahydropyridine-appended 8-aminoquinoline 40c P. falciparum RKL-9 strain (antimalarial)EC505.69 µM--
5-carboxy-8-hydroxyquinoline JMJD2E (Histone Demethylase Inhibitor)IC50---

Note: This table presents data for structurally related quinoline derivatives to illustrate the potential range of activities. Actual values for a this compound library will need to be determined experimentally.

Experimental Protocols

General High-Throughput Screening Workflow

A typical HTS workflow involves several stages, from assay development to hit confirmation and validation.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation AssayDev Assay Development & Optimization PlatePrep Compound Library Plate Preparation AssayDev->PlatePrep PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen DoseResponse Dose-Response Screen (qHTS) PrimaryScreen->DoseResponse Initial Hits HitConfirm Hit Confirmation & Prioritization DoseResponse->HitConfirm SecondaryAssay Secondary & Orthogonal Assays HitConfirm->SecondaryAssay SAR SAR Studies SecondaryAssay->SAR

A typical workflow for a high-throughput screening campaign.
Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the library compounds on cancer cell lines.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

b. Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound library compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

c. Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.[1][8]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

Antibacterial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of the library compounds against bacterial strains.

a. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

b. Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound library compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Plate reader (600 nm)

c. Protocol:

  • Prepare serial two-fold dilutions of the quinolin-2-one derivatives in a 96-well plate containing MHB.[1]

  • Prepare a standardized suspension of the test microorganism.[1]

  • Inoculate each well with the microbial suspension.[1]

  • Incubate the plate at 37°C for 24 hours.[1]

  • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth, which can be assessed by eye or by measuring the optical density at 600 nm.

Potential Signaling Pathway: Kinase Inhibition

Quinoline derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Inhibition of these pathways is a common mechanism for anticancer drugs.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Derivative Compound->RAF Inhibition

Hypothetical inhibition of the RAF/MEK/ERK signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The protocols and workflows outlined in this document provide a comprehensive framework for the high-throughput screening and initial characterization of a compound library based on this core structure. Through systematic screening and follow-up studies, lead compounds with potent and selective biological activities can be identified for further preclinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4,8-Dimethylquinolin-2-ol. The information is presented in a practical question-and-answer format to directly address experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key reaction principles?

A1: The most common and established method for synthesizing this compound is the Knorr quinoline synthesis . This reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide. The synthesis is typically a two-step process:

  • Formation of the β-ketoanilide intermediate: 2-methylaniline is reacted with ethyl acetoacetate to form ethyl 3-((2-methylphenyl)amino)but-2-enoate.

  • Cyclization: The intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures to yield this compound.[1][2]

The overall reaction is a type of electrophilic aromatic substitution followed by dehydration.

Q2: My synthesis yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields are a frequent challenge in this synthesis. Key factors to investigate include:

  • Incomplete Cyclization: The cyclization step is often the most critical and requires stringent conditions. Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is commonly used, polyphosphoric acid (PPA) can also be effective and sometimes leads to cleaner reactions.[2]

  • Purity of Reactants: Impurities in the starting materials, 2-methylaniline and ethyl acetoacetate, can lead to side reactions and reduce the yield of the desired product.

  • Side Reactions: The formation of isomeric byproducts, such as the corresponding 4-hydroxyquinoline, can occur under certain conditions.[1]

To improve the yield, consider the optimization strategies outlined in the troubleshooting guide below.

Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A3: A common side reaction in the Knorr synthesis is the formation of the isomeric 4-hydroxyquinoline derivative. The ratio of 2-hydroxy to 4-hydroxyquinoline can be influenced by the reaction conditions, particularly the amount of acid used.[1] Other potential impurities include unreacted starting materials and polymeric tars resulting from the decomposition of reactants at high temperatures. To minimize byproducts, ensure precise control over reaction temperature, use high-purity starting materials, and consider the choice of acid catalyst.

Q4: What are the most effective methods for purifying the final product, this compound?

A4: Purification can be challenging due to the presence of isomers and other impurities. The following methods are commonly employed:

  • Recrystallization: This is often the primary method for purification. Effective solvents include ethanol, methanol, or mixtures involving ethyl acetate.[3]

  • Acid-Base Extraction: The quinolin-2-ol product has both acidic (phenolic hydroxyl) and basic (quinoline nitrogen) properties. An acid-base wash can be effective in removing neutral organic impurities.[3]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution with solvents like hexane and ethyl acetate is typically effective.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction of starting materials.- Ensure starting materials are pure and dry.- Use a slight excess (1.1 eq) of ethyl acetoacetate.- Monitor the formation of the intermediate by TLC.
Inefficient cyclization.- Ensure the cyclization temperature is sufficiently high (typically 100-250°C, depending on the acid).- Optimize the reaction time for the cyclization step.- Experiment with different acid catalysts (e.g., H₂SO₄, PPA).
Degradation of reactants or product.- Avoid excessively high temperatures or prolonged reaction times.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Multiple Products (Poor Selectivity) Isomer formation (4-hydroxyquinoline).- The amount of acid catalyst can influence the regioselectivity. Experiment with varying the acid concentration.[1]
Polymerization/Tar formation.- Ensure controlled heating and avoid localized overheating.- Add the cyclizing agent slowly and with efficient stirring.
Difficulty in Product Purification Presence of unreacted starting materials.- Perform an aqueous work-up to remove water-soluble starting materials.- An acid-base extraction can help remove unreacted 2-methylaniline.[3]
Co-precipitation of isomeric impurities.- If recrystallization is ineffective, use silica gel column chromatography for separation.[3]- Try different recrystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Synthesis (Adapted from analogous procedures)

This protocol is a general guideline adapted from established methods for similar quinolin-2-one syntheses.[2][4] Optimization may be required for the specific target compound.

Step A: Formation of the β-Ketoanilide Intermediate

  • In a round-bottom flask, combine 2-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the mixture at 130-140°C for 2-3 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Remove the ethanol byproduct under reduced pressure to obtain the crude intermediate, ethyl 3-((2-methylphenyl)amino)but-2-enoate. This intermediate is often a viscous oil and can be used in the next step without further purification.

Step B: Acid-Catalyzed Cyclization

  • Method 1: Sulfuric Acid. Cool the crude intermediate in an ice bath. Slowly and carefully add concentrated sulfuric acid (3-4 equivalents) with vigorous stirring. After the addition is complete, heat the mixture to 100°C for 30-60 minutes.

  • Method 2: Polyphosphoric Acid (PPA). To the crude intermediate, add polyphosphoric acid (5-10 times the weight of the intermediate). Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC), typically for 1-2 hours.[2]

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol.

Visualizations

G cluster_synthesis Synthesis Workflow start Start: 2-Methylaniline + Ethyl Acetoacetate intermediate Formation of β-Ketoanilide Intermediate start->intermediate Heat (130-140°C) cyclization Acid-Catalyzed Cyclization (H₂SO₄ or PPA) intermediate->cyclization Add Acid, Heat workup Work-up (Ice Quench) cyclization->workup purification Purification (Recrystallization) workup->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_purity Check Reactant Purity low_yield->check_purity Step 1 optimize_intermediate Optimize Intermediate Formation check_purity->optimize_intermediate If pure optimize_cyclization Optimize Cyclization Step optimize_intermediate->optimize_cyclization If intermediate forms yield_improved Yield Improved optimize_intermediate->yield_improved Optimize Temp/Time check_purification Review Purification Method optimize_cyclization->check_purification If cyclization incomplete optimize_cyclization->yield_improved Optimize Temp/Time/Acid check_purification->yield_improved If losses are high

References

Technical Support Center: Purification of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4,8-Dimethylquinolin-2-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound has a persistent yellow or brownish tint after initial isolation. What is the likely cause and how can I remove it?

A1: A persistent color is often due to residual starting materials, byproducts from the synthesis, or degradation. Common culprits in syntheses like the Conrad-Limpach or Doebner-von Miller reactions include tarry byproducts.[1]

Troubleshooting Steps:

  • Recrystallization: This is the most effective first step for removing colored impurities. The choice of solvent is critical.[2][3] A solvent screening should be performed to identify a solvent that dissolves the compound well at high temperatures but poorly at room temperature.

  • Activated Charcoal Treatment: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.[3] Use with caution, as it can also adsorb your product, leading to lower yields.

  • Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable method.[2] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the desired compound.

Q2: I am struggling to separate this compound from a positional isomer. What strategies can I employ?

A2: Isomeric impurities are a common challenge in the synthesis of substituted quinolines.[1] The separation of these isomers can be difficult due to their similar physical properties.

Troubleshooting Steps:

  • Fractional Recrystallization: This technique involves multiple recrystallization steps. By carefully selecting the solvent and controlling the cooling rate, it may be possible to enrich one isomer in the crystals and the other in the mother liquor.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is a powerful tool.[4][5] While more resource-intensive, it offers high resolution for separating isomers.

  • Column Chromatography with Optimized Eluent: Careful optimization of the solvent system for column chromatography can improve separation. A shallow gradient or isocratic elution with a finely-tuned solvent mixture may be necessary.

Q3: My yield is significantly lower after recrystallization. How can I improve it?

A3: Low recovery after recrystallization can be due to several factors, from using too much solvent to premature crystallization.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] An excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3][6] Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Recover a Second Crop: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[6] Note that the purity of the second crop is typically lower than the first.

Purification Protocols

Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined through preliminary screening.[3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent portion-wise until the solid is completely dissolved at the solvent's boiling point.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography of this compound

This protocol describes a standard silica gel column chromatography procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation upon Cooling
WaterInsolubleSparingly solublePoor
EthanolSparingly solubleSolubleGood
MethanolSparingly solubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly solubleSolubleGood
HexaneInsolubleInsoluble-
DichloromethaneSolubleVery SolublePoor
TolueneSparingly solubleSolubleFair

Table 2: Example HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Crude Product8.5 (impurity), 10.2 (product)15.3, 84.7
After Recrystallization10.298.5
After Column Chromatography10.2>99.0

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Synthesis recrystallization Recrystallization synthesis->recrystallization Initial Purification purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check Re-analysis purity_check->column_chromatography Further Purification Needed pure_product Pure Product (>98%) purity_check->pure_product Purity Met

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Impure Product is_colored Is the product colored? start->is_colored recrystallize_charcoal Recrystallize with activated charcoal is_colored->recrystallize_charcoal Yes recrystallize_only Recrystallize is_colored->recrystallize_only No check_purity1 Check Purity (TLC/HPLC) recrystallize_charcoal->check_purity1 recrystallize_only->check_purity1 is_pure1 Is it pure? check_purity1->is_pure1 is_isomer Isomeric impurity suspected? is_pure1->is_isomer No end Pure Product is_pure1->end Yes column_chromatography Perform Column Chromatography is_isomer->column_chromatography No prep_hplc Consider Preparative HPLC is_isomer->prep_hplc Yes column_chromatography->check_purity1 prep_hplc->end

Caption: Troubleshooting flowchart for purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues of 4,8-Dimethylquinolin-2-ol in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?

A1: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds like this compound.[1] This often occurs due to a phenomenon known as "solvent shift." While the compound may be soluble in a high concentration of an organic solvent like 100% DMSO, its solubility dramatically decreases when the solvent polarity increases upon addition to an aqueous medium.[2] If the final concentration of the compound exceeds its aqueous solubility limit in the assay buffer, it will precipitate out of the solution.[2]

Q2: I am observing inconsistent results in my bioassay. Could this be related to the solubility of this compound?

A2: Yes, poor solubility can lead to significant variability in bioassay data and inaccurate structure-activity relationships (SAR).[1] If the compound is not fully solubilized, the actual concentration reaching the target protein is lower than the intended concentration, which can result in an underestimation of its activity.[1] This can lead to erroneous IC50 values and reduce the hit rates in high-throughput screening (HTS) campaigns.[1]

Q3: What is the maximum recommended final concentration of DMSO to use in my bioassays?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity.[3] For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended, and for sensitive assays, it may need to be as low as <0.1%.[3][4] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any solvent effects.[3]

Q4: How can I determine the solubility of this compound in my specific assay buffer?

A4: A straightforward method to assess aqueous solubility is through visual inspection of serial dilutions or by using turbidimetry.[2] This involves preparing a series of dilutions of your compound in the assay buffer and observing the concentration at which it starts to precipitate, indicated by cloudiness.[2] For a more quantitative measurement, a plate reader can be used to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to detect the formation of a precipitate.[2][5]

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes check_stock Is stock concentration too low? check_dmso->check_stock No reduce_dmso->check_stock increase_stock Increase stock concentration (e.g., to 10-20 mM) check_stock->increase_stock Yes assess_solubility Assess kinetic solubility in assay buffer check_stock->assess_solubility No increase_stock->assess_solubility is_soluble Is desired concentration below solubility limit? assess_solubility->is_soluble proceed Proceed with Assay is_soluble->proceed Yes explore_strategies Explore Advanced Solubilization Strategies is_soluble->explore_strategies No strategies Use Co-solvents Use Cyclodextrins Use Surfactants Prepare Nanoparticle Formulation explore_strategies->strategies

Caption: Troubleshooting workflow for addressing compound precipitation.

Advanced Solubilization Strategies

When standard dilution from a DMSO stock is insufficient, consider these advanced strategies. Always validate the chosen method by running a vehicle control to ensure the excipients do not interfere with the assay.[6]

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6]

  • Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and ethanol.[6]

  • Considerations: It is essential to determine the maximum tolerable concentration of any co-solvent in your specific bioassay to avoid off-target effects.[6] A combination of a co-solvent and a surfactant can sometimes be more effective.[6]

Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[6][7]

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its improved solubility and low toxicity.[6]

  • Mechanism: The CD-drug complex can transport the drug to a biological membrane, where it dissociates, allowing the free drug to be absorbed.[8]

Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility.[6]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 are often used in biological assays due to their relatively low toxicity.[6]

  • Critical Concentration: Use surfactants at concentrations below the level that could cause cell lysis or other artifacts.[6]

Nanoparticle Formulations

For very challenging compounds, formulating them into nanoparticles can significantly enhance solubility and bioavailability.[9][10] This approach increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[9]

  • Methods: Techniques like nanoprecipitation and solvent evaporation can be used to create drug-loaded polymeric or lipid-based nanoparticles.[10][11]

  • Benefits: Nanoparticle-based systems can be engineered for controlled or sustained release of the encapsulated compound.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution of this compound (MW: 173.21 g/mol ) in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 173.21 g/mol * (1000 mg / 1 g) = 1.7321 mg

  • Weigh Compound: Accurately weigh approximately 1.73 mg of this compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile vial. Add 1 mL of 100% DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use gentle warming (not to exceed 40°C) or sonication to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in tightly sealed containers to prevent absorption of water.[3] Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Kinetic Aqueous Solubility Assessment by Turbidimetry

This protocol provides a method to determine the kinetic solubility of this compound in a specific assay buffer.[2]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Assay buffer of interest

  • 96-well clear-bottom microplate

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

  • Prepare Assay Plate: Add 198 µL of the assay buffer to the wells of a new 96-well clear-bottom plate.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Incubation: Incubate the plate at the desired assay temperature for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (optical density) of each well at 600 nm.[2]

  • Analysis: The concentration at which the absorbance begins to increase significantly above the baseline (buffer with 1% DMSO only) is the approximate kinetic solubility limit.

G cluster_0 Compound Plate (100% DMSO) cluster_1 Assay Plate (Aqueous Buffer) cluster_2 Data Analysis p1 Prepare Serial Dilution of Compound Stock p3 Transfer 2µL from Compound Plate (1:100) p1->p3 p2 Add Assay Buffer to Wells p2->p3 p4 Incubate at Assay Temperature (1-2h) p3->p4 p5 Read Absorbance at 600 nm p4->p5 p6 Plot Absorbance vs. Concentration p5->p6 p7 Determine Solubility Limit p6->p7

Caption: Experimental workflow for kinetic solubility assessment.

Data Summary Tables

Table 1: Recommended Final DMSO Concentrations in Common Bioassays [3][4]

Assay TypeRecommended Max. DMSO ConcentrationNotes
Enzyme Inhibition Assays0.5% - 1%Higher concentrations may denature proteins.
Cell-Based Proliferation Assays< 0.5%Concentrations above 1% can be cytotoxic.
High-Throughput Screening (HTS)0.1% - 1%Keep consistent across all plates and targets.
Sensitive Cell Lines / Primary Cells< 0.1%These cells are often more sensitive to solvent toxicity.

Table 2: Common Solubilizing Agents for Bioassays [6][12]

Agent TypeExampleTypical Starting ConcentrationMechanism of Action
Co-Solvent PEG 4001-10% (v/v)Reduces polarity of the aqueous medium.
Cyclodextrin HP-β-CD1-5% (w/v)Forms a water-soluble inclusion complex.
Surfactant Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Forms micelles that encapsulate the compound.

Table 3: Example Data from a Kinetic Solubility Assessment

Final Compound Conc. (µM)Absorbance at 600 nmObservation
1000.452Heavy Precipitation
500.398Precipitation
250.215Slight Turbidity
12.5 0.061 Clear Solution
6.250.058Clear Solution
3.130.055Clear Solution
Vehicle Control (1% DMSO)0.056Clear Solution
ConclusionKinetic solubility is approx. 12.5 µM

Appendix: Potential Signaling Pathway Involvement

While specific research on this compound is limited, the broader class of quinoline derivatives is known for a wide range of biological activities, including anticancer and antibacterial effects.[13][14] Structurally related quinolin-4-one compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.[15] One of the most critical pathways in this context is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[15] It is plausible that this compound could exert biological effects by modulating components of this or related signaling cascades.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound This compound (Hypothetical Target) Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

Technical Support Center: Synthesis of Substituted Quinolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted quinolin-2-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, focusing on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in classical quinolin-2-one synthesis reactions?

A1: Common side products vary depending on the specific synthesis method.

  • In the Knorr synthesis , the formation of 4-hydroxyquinolines can be a competing reaction under certain conditions, such as when a smaller amount of polyphosphoric acid (PPA) is used.[1]

  • For the Friedländer synthesis , self-condensation (aldol condensation) of the ketone reactant is a common side reaction, particularly under basic conditions.[2][3] This can lead to the formation of undesired polymeric material.[4]

  • In the Conrad-Limpach synthesis , the formation of undesired regioisomers can occur when using unsymmetrical β-ketoesters.[2] Additionally, at higher temperatures, the reaction may favor the formation of 2-quinolones (Knorr product) over the desired 4-quinolones.[5]

Q2: How can I improve the overall yield and purity of my quinolin-2-one synthesis?

A2: Optimizing reaction conditions is key to improving yield and purity.

  • Temperature Control: Careful management of reaction temperature is critical, as higher temperatures often promote undesired side reactions and tar formation.[2] For instance, in the Conrad-Limpach synthesis, moderate or lower temperatures favor the desired 4-hydroxyquinoline product.[6]

  • Catalyst Choice: The selection of an appropriate catalyst is vital. Milder catalysts can often prevent the harsh conditions that lead to byproducts.[2] For example, in the Friedländer synthesis, catalysts like iodine, p-toluenesulfonic acid, or even milder options like gold catalysts can improve outcomes.[2][3][7]

  • Purity of Starting Materials: Ensure the purity of your starting materials to avoid introducing contaminants that can participate in side reactions.[2]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. In the Conrad-Limpach synthesis, using a high-boiling, inert solvent like mineral oil can dramatically improve yields compared to running the reaction neat.[8]

Q3: What are some effective purification techniques for substituted quinolin-2-ones?

A3: Purification of quinolin-2-ones can be challenging due to the presence of starting materials and side products. Common and effective techniques include:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is crucial and may include ethanol, ethyl acetate, or solvent mixtures like ethanol/water.[9]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities.[10][11]

  • Washing/Extraction: Washing the crude product with appropriate solvents can remove unreacted starting materials and certain side products. For example, in an iodine-catalyzed Friedländer synthesis, washing with a saturated aqueous solution of Na₂S₂O₃ removes excess iodine.[12]

  • Steam Distillation: For volatile quinoline derivatives, steam distillation can be an effective method to separate them from non-volatile tars and polymeric materials, particularly after a Skraup synthesis.[4]

Troubleshooting Guides

Knorr Synthesis of Quinolin-2-ones

Problem: Low yield of the desired 2-hydroxyquinoline and formation of a 4-hydroxyquinoline side product.

Cause: The reaction conditions, particularly the amount of acid catalyst, can influence the reaction pathway. A lower concentration of polyphosphoric acid (PPA) can favor the formation of the 4-hydroxyquinoline isomer.[1]

Solutions:

  • Increase Acid Concentration: Use a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid to favor the formation of the 2-hydroxyquinoline.[1]

  • Temperature Control: Ensure controlled and gradual heating of the reaction mixture.[10]

Experimental Protocol: Knorr Synthesis of a 2-Hydroxyquinoline [13][14]

  • To a cooled solution of a β-ketoanilide in a suitable solvent, slowly add a large excess of concentrated sulfuric acid or polyphosphoric acid while maintaining a low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for a specified time.

  • Gently heat the reaction mixture to the optimal temperature for cyclization and maintain it for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.[4]

  • Filter the solid, wash it with cold water, and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Data Presentation: Effect of Acid on Knorr Synthesis Product Ratio

Catalyst Amount2-Hydroxyquinoline Yield4-Hydroxyquinoline YieldReference
Large excess PPAMajor ProductMinor Product[1]
Small amount PPAMinor ProductMajor Product[1]

Logical Relationship: Knorr Synthesis Pathways

Knorr_Synthesis Start β-Ketoanilide Intermediate_A N,O-Dicationic Intermediate Start->Intermediate_A  Excess Acid (PPA) Intermediate_B Monocationic Intermediate Start->Intermediate_B  Limited Acid Product_2OH 2-Hydroxyquinoline Intermediate_A->Product_2OH  Ring Closure Fragmentation Fragmentation to Aniline and Acetophenone Intermediate_B->Fragmentation Product_4OH 4-Hydroxyquinoline Fragmentation->Product_4OH  Reaction with another  β-Ketoanilide

Caption: Knorr synthesis pathway influenced by acid concentration.

Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Problem: The cyclization step is failing or giving a very low yield.

Cause: The high temperature required for the thermal cyclization of the intermediate β-aminoacrylate is often difficult to achieve and maintain safely and consistently.[8][12] Inadequate temperature control can lead to incomplete reaction or degradation.

Solutions:

  • Use a High-Boiling Solvent: Employing a high-boiling inert solvent such as mineral oil or Dowtherm A allows for better heat transfer and more consistent temperature control, which can significantly increase the yield.[8][12]

  • Ensure Anhydrous Conditions: Water produced during the initial condensation can interfere with the cyclization. Azeotropic removal of water using a solvent like toluene during the formation of the intermediate can be beneficial.[12]

  • Acid Catalysis: The reaction involves tautomerizations that are catalyzed by strong acids. A catalytic amount of a strong acid like H₂SO₄ or HCl should be used in the first step.[8][12]

Experimental Protocol: Two-Step Conrad-Limpach Synthesis [12] Step 1: Formation of the β-aminoacrylate

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove any water formed, along with any solvent if used, under reduced pressure to isolate the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture to approximately 250 °C and maintain the temperature for 30-60 minutes.

  • Monitor the reaction by TLC if possible.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Data Presentation: Conrad-Limpach Yields with Different Solvents

Cyclization SolventTypical Yield (%)Reference
None (neat)< 30[8]
Mineral Oilup to 95[8]

Experimental Workflow: Conrad-Limpach Synthesis

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification Reactants Aniline + β-Ketoester Acid Catalytic H₂SO₄ Reactants->Acid Stir Stir at RT, 1-2h Acid->Stir Intermediate Crude β-aminoacrylate Stir->Intermediate Solvent Add High-Boiling Solvent (e.g., Mineral Oil) Intermediate->Solvent Heat Heat to ~250°C, 30-60 min Solvent->Heat Cool Cool Reaction Mixture Heat->Cool Precipitate Precipitate Product Cool->Precipitate Dilute Dilute with Hexanes Precipitate->Dilute Filter Filter Solid Product Dilute->Filter Wash Wash with Hexanes Filter->Wash Dry Dry Product Wash->Dry FinalProduct Pure 4-Hydroxyquinoline Dry->FinalProduct

Caption: Workflow for the two-step Conrad-Limpach synthesis.

Friedländer Synthesis of Substituted Quinolines

Problem: Formation of undesired regioisomers when using an unsymmetrical ketone.

Cause: An unsymmetrical ketone presents two different α-methylene groups that can react, leading to a mixture of constitutional isomers.

Solutions:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[10]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the direction of the cyclization.[3][10]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[10]

Problem: Self-condensation of the ketone starting material.

Cause: The ketone can act as both a nucleophile (as an enolate) and an electrophile, leading to aldol condensation, especially under basic conditions.[2][3]

Solutions:

  • Slow Addition: Slowly adding the ketone to the reaction mixture can help minimize its self-condensation.[2]

  • Use an Imine Analog: To avoid aldol side reactions, particularly under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[2][3]

  • Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.[2][3]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis [12]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Logic: Friedländer Synthesis

Friedlander_Troubleshooting cluster_solutions1 Solutions for Regioselectivity cluster_solutions2 Solutions for Self-Condensation Problem Unsatisfactory Friedländer Reaction Issue1 Poor Regioselectivity (Unsymmetrical Ketone) Problem->Issue1 Issue2 Low Yield due to Ketone Self-Condensation Problem->Issue2 Sol1_1 Optimize Catalyst (Amine Catalysts, Ionic Liquids) Issue1->Sol1_1 Sol1_2 Modify Substrate (e.g., Phosphoryl Group) Issue1->Sol1_2 Sol1_3 Optimize Reaction Conditions (Temperature, Solvent) Issue1->Sol1_3 Sol2_1 Slow Addition of Ketone Issue2->Sol2_1 Sol2_2 Use Imine Analog of o-Aminoaryl Carbonyl Issue2->Sol2_2 Sol2_3 Use Milder Conditions (e.g., Gold Catalyst) Issue2->Sol2_3

Caption: Troubleshooting guide for common issues in the Friedländer synthesis.

References

Optimization of reaction conditions for 4,8-Dimethylquinolin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4,8-Dimethylquinolin-2-ol. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established method for the synthesis of this compound (also known as 4,8-dimethylcarbostyril) is the Knorr quinoline synthesis . This reaction involves the intramolecular cyclization of a β-ketoanilide, specifically N-(2,4-dimethylphenyl)-3-oxobutanamide, in the presence of a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA).[1][2] The overall process is a two-step synthesis starting from 2,4-dimethylaniline and an acetoacetic ester.

Q2: My Knorr cyclization step is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Knorr cyclization are a common issue. Key factors to investigate include:

  • Acid Concentration and Amount: The reaction requires a strong dehydrating acid. An insufficient amount of acid or using a less concentrated acid can lead to incomplete cyclization. For instance, using a large excess of polyphosphoric acid (PPA) can favor the formation of the desired 2-hydroxyquinoline.[1]

  • Reaction Temperature and Time: The cyclization requires heating. The optimal temperature and reaction time should be carefully controlled. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition and charring.

  • Purity of the β-ketoanilide Intermediate: Impurities in the N-(2,4-dimethylphenyl)-3-oxobutanamide intermediate can interfere with the cyclization. It is advisable to purify the intermediate before the cyclization step.

  • Side Reactions: Under certain conditions, the formation of 4-hydroxyquinoline isomers can be a competing reaction.[1]

Q3: I am observing the formation of significant amounts of dark, tar-like material in my cyclization reaction. How can I minimize this?

A3: Tar formation is often due to the harsh acidic and high-temperature conditions causing polymerization or decomposition of the starting material and product. To minimize this:

  • Control the Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate and then maintained at the optimal temperature.

  • Efficient Stirring: Ensure good mixing to dissipate heat and prevent localized hotspots where charring can occur.

  • Controlled Acid Addition: Add the β-ketoanilide to the pre-heated acid in portions or as a solution to better control the initial exotherm.

Q4: What are the best methods for purifying the final this compound product?

A4: Purification can be challenging due to potential impurities. The following methods are commonly used:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents include ethanol or aqueous ethanol.

  • Acid-Base Extraction: Since the quinolinol moiety has acidic properties, dissolving the crude product in a dilute basic solution (e.g., NaOH), filtering to remove insoluble impurities, and then re-precipitating the product by adding acid can be an effective purification step.[3]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of N-(2,4-dimethylphenyl)-3-oxobutanamide (Intermediate) 1. Incomplete reaction between 2,4-dimethylaniline and ethyl acetoacetate. 2. Reaction conditions favoring the formation of the crotonate instead of the anilide.1. Ensure a 1:1 molar ratio of reactants. Heating the mixture, typically around 100-140°C, is necessary. 2. The formation of the anilide (thermodynamic product) is favored at higher temperatures, while the crotonate (kinetic product) is favored at lower temperatures. Ensure the reaction temperature is sufficiently high.
Low Yield of this compound (Final Product) 1. Incomplete cyclization. 2. Decomposition of starting material or product. 3. Formation of isomeric byproducts (e.g., 4-hydroxyquinoline).1. Increase the amount or concentration of the cyclizing acid (H₂SO₄ or PPA). Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC. 2. Optimize the reaction temperature; avoid overheating. Add the anilide to the hot acid in portions to control the exotherm. 3. A large excess of the cyclizing acid (like PPA) generally favors the formation of the 2-quinolone.[1]
Product is a Dark, Tarry Solid 1. Reaction temperature is too high. 2. Insufficient stirring leading to localized overheating.1. Carefully control the reaction temperature using an oil bath and a thermometer. 2. Use overhead mechanical stirring for larger scale reactions to ensure efficient mixing.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials or isomeric impurities. 2. The product is insoluble in common recrystallization solvents.1. Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold diethyl ether). Consider using a combination of acid-base extraction and recrystallization. 2. Try a solvent mixture for recrystallization, such as ethanol/water or DMF/water.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide (Intermediate)

This protocol describes the formation of the β-ketoanilide intermediate from 2,4-dimethylaniline and ethyl acetoacetate.

Materials:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

  • Heat the mixture with stirring to 120-140°C for 2-3 hours. Ethanol will be evolved as a byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude product, which may solidify upon cooling, can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Knorr Synthesis of this compound (Final Product)

This protocol outlines the acid-catalyzed cyclization of the β-ketoanilide intermediate.

Materials:

  • N-(2,4-dimethylphenyl)-3-oxobutanamide

  • Concentrated Sulfuric Acid (98%) or Polyphosphoric Acid (PPA)

  • Ice bath

  • Beakers and filtration apparatus

Procedure:

  • In a beaker, carefully add concentrated sulfuric acid.

  • Slowly and in small portions, add the crude or purified N-(2,4-dimethylphenyl)-3-oxobutanamide (1.0 eq) to the sulfuric acid with vigorous stirring. The temperature of the mixture will increase. Maintain the temperature below 100°C by using an ice bath if necessary.

  • After the addition is complete, heat the mixture to 80-90°C for 30-60 minutes.

  • Carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for the Synthesis of this compound

Step Reactants Solvent/Catalyst Temperature (°C) Time (h) Typical Yield (%)
1. Anilide Formation 2,4-Dimethylaniline, Ethyl acetoacetateNone (Neat)120-1402-385-95
2. Knorr Cyclization N-(2,4-dimethylphenyl)-3-oxobutanamideConc. H₂SO₄80-900.5-170-85

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Visualizations

Knorr_Synthesis_Workflow cluster_0 Step 1: Anilide Formation cluster_1 Step 2: Knorr Cyclization cluster_2 Purification A 2,4-Dimethylaniline + Ethyl Acetoacetate B Heat (120-140°C) A->B C N-(2,4-dimethylphenyl)- 3-oxobutanamide (Crude Intermediate) B->C D Crude Intermediate C->D E Add to Conc. H₂SO₄ D->E F Heat (80-90°C) E->F G Pour onto Ice F->G H Crude this compound G->H I Crude Product H->I J Recrystallization (e.g., from Ethanol) I->J K Pure this compound J->K

Caption: Workflow for the Knorr Synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Final Product Check_Cyclization Is the cyclization step complete? Start->Check_Cyclization Check_Purity Is the intermediate pure? Check_Cyclization->Check_Purity Yes Incomplete_Cyclization Incomplete Cyclization Check_Cyclization->Incomplete_Cyclization No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Impure_Intermediate Impure Intermediate Check_Purity->Impure_Intermediate No Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions No Solution_Cyclization Increase acid concentration/amount Increase reaction time/temperature Incomplete_Cyclization->Solution_Cyclization Solution_Purity Purify intermediate before cyclization (Recrystallization) Impure_Intermediate->Solution_Purity Solution_Conditions Check temperature control Ensure efficient stirring Consider portion-wise addition Suboptimal_Conditions->Solution_Conditions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting 4,8-Dimethylquinolin-2-ol instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,8-Dimethylquinolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential instability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is precipitating out of my aqueous buffer or cell media after dilution from a DMSO stock. What is happening and how can I fix it?

A: This is a common issue for quinoline derivatives, which are often lipophilic and have low aqueous solubility.[1][2] The precipitation occurs because the DMSO concentration drops significantly upon dilution, and the aqueous medium cannot maintain the compound in solution.[1]

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to determine the maximum solubility of the compound in your final experimental medium by preparing serial dilutions.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells (generally >0.5%), a slight increase in the final DMSO concentration may be necessary to maintain solubility.[3] Always include a vehicle control with the identical DMSO concentration in your experiments.[3]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a sonicator bath can help redissolve the compound.[1][2] However, be cautious as excessive heat may degrade the compound.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[2][4] Since this compound has a hydroxyl group, its solubility may increase at a higher pH. Conversely, the quinoline nitrogen can be protonated at a lower pH, which might also affect solubility. Experiment with slight adjustments to your buffer's pH, ensuring it remains compatible with your assay.[2]

  • Use of Solubilizing Excipients: For persistent solubility issues, consider using solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).[1][5] These agents can encapsulate hydrophobic compounds and increase their aqueous solubility.[1] It is crucial to validate that these excipients do not interfere with your experimental assay.

Q2: I am observing a loss of activity or inconsistent results with my this compound over the course of my experiment. Could the compound be unstable in my solution?

A: Yes, in addition to solubility issues, the chemical stability of the compound in your specific experimental medium can lead to inconsistent results.[3] Factors such as pH, light exposure, temperature, and interactions with media components can contribute to degradation.[6]

Troubleshooting Steps:

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][3] Protect stock solutions from light.

  • Stability in Experimental Media: To assess stability, incubate this compound in your cell culture media or buffer for the duration of your experiment. At various time points (e.g., 0, 2, 6, 12, 24 hours), take samples and analyze the concentration of the parent compound using an appropriate analytical method like HPLC or LC-MS/MS.[7]

  • Control for Oxidative Degradation: If your experimental conditions could promote oxidation, consider adding antioxidants to your media, if compatible with your assay.

  • pH Monitoring: As pH can influence stability, ensure the pH of your experimental medium is stable throughout the experiment.[6]

Q3: How can I prepare my this compound stock and working solutions to minimize stability and solubility problems?

A: Proper solution preparation is critical. The following is a general workflow to guide you.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_weigh 1. Accurately weigh This compound stock_dissolve 2. Dissolve in 100% DMSO to desired high concentration (e.g., 10-100 mM) stock_weigh->stock_dissolve stock_sonicate 3. Vortex/Sonicate until fully dissolved stock_dissolve->stock_sonicate stock_aliquot 4. Aliquot into single-use tubes stock_sonicate->stock_aliquot stock_store 5. Store at -20°C or -80°C, protected from light stock_aliquot->stock_store work_thaw 6. Thaw a single aliquot of stock solution work_dilute 7. Perform serial dilutions in experimental medium work_thaw->work_dilute work_observe 8. Visually inspect for any precipitation work_dilute->work_observe work_use 9. Use immediately in experiment work_observe->work_use

Caption: Workflow for preparing stock and working solutions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of your aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the dissolved compound from the solid, either centrifuge the samples at high speed (>10,000 x g) for 15-30 minutes or filter the suspension through a 0.22 µm syringe filter.[1] Ensure the filter material does not bind to your compound.

  • Quantification: Accurately dilute a known volume of the clear supernatant or filtrate with a suitable solvent (e.g., methanol or acetonitrile).[8]

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[7]

  • Calculation: Calculate the solubility by taking into account the dilution factor.

Protocol 2: Assessment of Stability in Solution using HPLC

This protocol assesses the stability of this compound in a chosen solvent or experimental medium over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in your desired medium (e.g., cell culture media) at a concentration where it is fully dissolved.

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Quenching (if necessary): Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile and store the samples at -80°C until analysis.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.[8]

    • Column: A reversed-phase column (e.g., C18).[8]

    • Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate with formic acid to adjust pH).[7]

    • Detection: Set the UV detector to the maximum absorbance wavelength of this compound.

    • Quantification: Inject the samples and a set of calibration standards. The concentration of the remaining this compound is determined by comparing the peak area of the analyte to the calibration curve.[7]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate.

Data Summary

Table 1: Factors Influencing Quinolinol Derivative Stability

ParameterInfluence on StabilityRecommendations
pH Can significantly affect both solubility and degradation rate.[2][4][6]Determine the optimal pH range for both solubility and stability.
Temperature Higher temperatures can increase degradation rates.[6]Store stock solutions at -20°C or -80°C.[3] Avoid excessive heating.
Light Quinoline derivatives can be light-sensitive.[6]Store solutions in amber vials or protect from light.
Solvent The choice of solvent can impact stability.Use aprotic solvents like DMSO for stock solutions.[2] Assess stability in aqueous media.
Freeze-Thaw Cycles Repeated cycles can lead to degradation and precipitation.[3]Aliquot stock solutions into single-use volumes.[1][3]

Table 2: Proposed Analytical Methods for Quantification

MethodPrincipleSensitivityApplication
HPLC-UV Separation by chromatography, detection by UV absorbance.[7]ModerateRoutine analysis, quantification in simple matrices.[7]
LC-MS/MS Separation by chromatography, detection by mass spectrometry.[7][9]HighTrace-level quantification in complex biological matrices.[7]

Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting issues with this compound.

G start Inconsistent Experimental Results solubility_check Is precipitation visible upon dilution into aqueous media? start->solubility_check stability_check Does activity decrease over time? solubility_check->stability_check No solubility_issue Address Solubility solubility_check->solubility_issue Yes stability_issue Address Stability stability_check->stability_issue Yes end Consistent Results stability_check->end No sol_step1 Lower final concentration solubility_issue->sol_step1 sol_step2 Optimize co-solvent (DMSO) concentration sol_step1->sol_step2 sol_step3 Adjust pH sol_step2->sol_step3 sol_step4 Use solubilizing excipients (e.g., cyclodextrins) sol_step3->sol_step4 sol_step4->stability_check stab_step1 Aliquot stock to avoid freeze-thaw cycles stability_issue->stab_step1 stab_step2 Protect from light stab_step1->stab_step2 stab_step3 Perform stability study in experimental media (HPLC) stab_step2->stab_step3 stab_step3->end

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: HPLC Analysis of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 4,8-Dimethylquinolin-2-ol. Below you will find a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to assist in your method development and daily analyses.

Experimental Protocol: HPLC Method for this compound

This protocol outlines a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will likely be necessary based on the specific sample matrix and analytical goals.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

  • Column: A reversed-phase C18 column is a recommended starting point.[1][2] Typical dimensions are 4.6 x 150 mm with a 5 µm particle size.[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[1]

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.[1]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.22 µm or 0.45 µm filters for sample clarification.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: It is crucial to degas both mobile phases before use to prevent bubble formation within the HPLC system.[1]

3. Standard Solution Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or the mobile phase, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve the desired concentrations.

4. Sample Preparation:

  • For Drug Substance: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.[3]

    • Vortex, centrifuge again, and transfer the supernatant to an HPLC vial.

5. Chromatographic Conditions:

The following table summarizes a recommended starting point for the HPLC method.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.[1]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Set the detector to the maximum absorbance wavelength (λmax) of this compound. If unknown, a UV scan from 200-400 nm should be performed.[4]

HPLC Method Development Workflow

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Finalization A Define Analytical Goal B Gather Analyte Information (pKa, logP, solubility) A->B C Prepare Standards & Samples B->C D Select Column (e.g., C18) C->D E Select Mobile Phase (ACN/Water + Modifier) D->E F Initial Gradient Run E->F G Optimize Gradient F->G H Optimize Flow Rate & Temperature G->H I System Suitability Test H->I J Method Validation (Linearity, Accuracy, Precision) I->J K Finalized Method J->K

Caption: Workflow for HPLC Method Development.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem: Peak Tailing

  • Q: My peak for this compound is tailing. What are the likely causes and how can I fix it?

    • A: Peak tailing for basic compounds like quinoline derivatives is common. Here are several potential causes and solutions:

      • Secondary Interactions: The basic nitrogen in your analyte can interact with acidic silanol groups on the silica-based column packing.

        • Solution: Lower the mobile phase pH by using an acidic modifier like formic or trifluoroacetic acid (0.1% is a good starting point).[1] This protonates the silanol groups, reducing unwanted interactions. Alternatively, consider using a base-deactivated column.

      • Column Overload: Injecting too much sample can lead to peak tailing.[5]

        • Solution: Try diluting your sample or reducing the injection volume.[5]

      • Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.[6]

        • Solution: Use shorter, narrower PEEK tubing where possible.[6]

      • Column Contamination/Damage: Accumulation of sample matrix components can damage the column inlet frit or stationary phase.[5]

        • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[6]

Problem: Poor Resolution

  • Q: I am not getting good separation between my analyte and other peaks. How can I improve the resolution?

    • A: Improving resolution often involves adjusting the mobile phase composition or the gradient profile.

      • Solution 1: Optimize the Gradient: A shallow gradient (a slower increase in the organic solvent percentage) can improve the separation of closely eluting peaks.[6]

      • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.

      • Solution 3: Adjust the pH: Since this compound is a basic compound, adjusting the mobile phase pH can change its retention and potentially improve resolution with other components.

      • Solution 4: Change the Column: If mobile phase optimization is insufficient, a different stationary phase may be needed. A phenyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds.[7][8]

Problem: High Backpressure

  • Q: The pressure on my HPLC system is unusually high. What should I check?

    • A: High backpressure is typically caused by a blockage in the system.

      • Solution 1: Check for Blockages: Systematically check components for blockage, starting from the detector and moving backward. A common culprit is a blocked column inlet frit or a plugged guard column.[3]

      • Solution 2: Sample Filtration: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[3]

      • Solution 3: Mobile Phase Miscibility: Ensure that your mobile phase components are fully miscible and that no precipitation is occurring.

Problem: Irreproducible Retention Times

  • Q: The retention time for my analyte is shifting between injections. What is causing this?

    • A: Fluctuating retention times can be due to several factors:

      • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[6]

        • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.[3]

      • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause retention time drift.[6]

        • Solution: Ensure the column is adequately equilibrated between runs, especially when using a gradient.

      • Temperature Fluctuations: Changes in the column temperature can affect retention times.[6]

        • Solution: Use a column oven to maintain a constant and consistent temperature.[6]

      • Leaks: A leak in the system will cause a drop in pressure and an increase in retention times.

        • Solution: Check for loose fittings and signs of leaks throughout the system.[6]

Troubleshooting Decision Tree

Troubleshooting_HPLC Start Chromatographic Problem Identified PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Split Split Peaks PeakShape->Split Yes Pressure High Backpressure? Resolution->Pressure No Sol_Resolution Optimize Gradient Change Mobile Phase/Column Resolution->Sol_Resolution Yes Retention Irreproducible Retention? Pressure->Retention No Sol_Pressure Check for Blockages Filter Samples Replace Guard Column/Frits Pressure->Sol_Pressure Yes Sol_Retention Ensure Column Equilibration Check for Leaks Use Column Oven Retention->Sol_Retention Yes Sol_Tailing Adjust pH Reduce Sample Load Use Base-Deactivated Column Tailing->Sol_Tailing Sol_Fronting Reduce Sample Load Dissolve Sample in Mobile Phase Fronting->Sol_Fronting Sol_Split Check for Column Void Ensure Sample Solvent Compatibility Split->Sol_Split

Caption: Troubleshooting Decision Tree for HPLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of HPLC column to use for this compound?

    • A1: A reversed-phase C18 column is the most common and a good starting point for the analysis of quinoline derivatives.[1][2] These columns provide good retention for moderately non-polar compounds. If you need different selectivity, especially for separating isomers, a phenyl or PFP column could be beneficial.[7][8]

  • Q2: Why is an acidic modifier like formic acid added to the mobile phase?

    • A2: An acidic modifier serves two main purposes. First, it helps to protonate the basic nitrogen on the quinoline ring, leading to more consistent interactions with the stationary phase. Second, it suppresses the ionization of residual silanol groups on the silica packing material, which significantly reduces peak tailing and improves peak shape.[1]

  • Q3: Should I use an isocratic or gradient elution?

    • A3: For method development and analyzing samples with multiple components of varying polarity, a gradient elution is recommended.[1] It allows for the separation of a wider range of compounds in a single run. An isocratic method (constant mobile phase composition) might be suitable for a simple, routine analysis where only the main compound needs to be quantified and is well-resolved from any impurities.

  • Q4: What wavelength should I use for UV detection?

    • A4: You should use the wavelength of maximum absorbance (λmax) for this compound to achieve the best sensitivity.[4] If this is unknown, you can determine it by running a UV-Vis scan of a standard solution using the Diode Array Detector (DAD). A typical range to scan would be 200-400 nm.[4]

  • Q5: How can I confirm the purity of my chromatographic peak?

    • A5: A Diode Array Detector (DAD) is a powerful tool for assessing peak purity.[9] By comparing the UV spectra across the peak (at the upslope, apex, and downslope), you can check for spectral homogeneity.[9] If the spectra are identical, it is a good indication that the peak is pure and not co-eluting with an impurity.[9]

References

Preventing byproduct formation in quinolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolin-2-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and minimize byproduct formation in your experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of quinolin-2-ones using various established methods.

Doebner-von Miller Synthesis

Issue 1: Significant Tar Formation and Low Yield

  • Question: My Doebner-von Miller reaction is producing a thick, dark tar, making product isolation difficult and significantly reducing the yield of my desired quinolin-2-one. What is causing this and how can I prevent it?

  • Answer: Tar formation is a very common issue in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] Here are several strategies to mitigate this problem:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.[1]

    • In Situ Generation of the Carbonyl Compound: Consider preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation (the Beyer method).[2] For example, slowly adding acetaldehyde to the aniline hydrochloride solution allows for the gradual formation of crotonaldehyde, which can then react to form the quinoline, preventing the accumulation and subsequent polymerization of the aldehyde.[1]

    • Use of a Two-Phase Solvent System: Employing a biphasic system, such as water/toluene, can sequester the α,β-unsaturated carbonyl compound in the organic phase, away from the high concentration of acid in the aqueous phase, thereby reducing polymerization.

    • Catalyst Optimization: While strong Brønsted acids like HCl and H₂SO₄ are traditional, exploring milder Lewis acids such as ZnCl₂ or Sc(OTf)₃ may reduce tar formation.[2]

Issue 2: Formation of Dihydro- and Tetrahydroquinoline Impurities

  • Question: My final product is contaminated with partially hydrogenated quinoline derivatives (dihydro- and tetrahydroquinolines), which are difficult to separate. Why is this happening and how can I ensure complete aromatization?

  • Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a 1,2-dihydroquinoline intermediate to the aromatic quinoline.[3][4] Incomplete oxidation will result in these hydrogenated byproducts.[3][4]

    • Choice and Amount of Oxidizing Agent: Ensure you are using an efficient oxidizing agent in a sufficient stoichiometric amount. While traditional oxidants like nitrobenzene or arsenic acid are effective, they can be harsh. Consider milder alternatives for cleaner reactions.

    • Reaction Conditions: Ensure the reaction conditions (temperature and time) are sufficient to drive the oxidation to completion. Monitoring the reaction by TLC or GC-MS for the disappearance of the dihydro-intermediate is recommended.

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in your isolated product, a separate oxidation step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be performed.

Friedländer Synthesis

Issue 1: Byproduct Formation from Ketone Self-Condensation

  • Question: I am observing significant amounts of byproducts resulting from the self-condensation (aldol reaction) of my ketone starting material, especially under basic conditions. How can I suppress this side reaction?

  • Answer: Self-condensation of the ketone is a common competing reaction in the Friedländer synthesis.[5] To minimize this:

    • Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde/ketone, using its pre-formed imine with a non-enolizable amine can prevent the ketone from undergoing self-condensation before reacting with the desired partner.[5]

    • Catalyst Choice: While traditional methods use strong bases like KOH or NaOH which can promote aldol reactions, modern protocols often employ milder catalysts. Lewis acids or iodine have been shown to be effective and can reduce the propensity for self-condensation.[6]

    • Reaction Conditions: Carefully controlling the temperature and the rate of addition of the base can help favor the desired cross-condensation over self-condensation.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

  • Question: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of isomeric quinolin-2-ones. How can I control the regioselectivity of the condensation?

  • Answer: When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group, leading to a mixture of products.[5]

    • Use of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other side.[5]

    • Catalyst-Controlled Regioselectivity: Certain amine catalysts have been shown to favor the formation of one regioisomer over the other.[7] Experimenting with different catalysts may improve the selectivity.

    • Thermodynamic vs. Kinetic Control: The choice of reaction conditions (temperature, solvent, and catalyst) can influence whether the kinetic or thermodynamic enolate is formed from the unsymmetrical ketone, which in turn dictates the regioselectivity of the initial condensation. Under acidic conditions, the more substituted, thermodynamically stable enamine tends to form, leading to one regioisomer.[8]

Conrad-Limpach-Knorr Synthesis

Issue 1: Formation of the Undesired 2-Hydroxyquinoline Isomer (Knorr Product)

  • Question: My Conrad-Limpach synthesis is yielding the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinolin-2-one. How can I favor the formation of the 4-hydroxy isomer?

  • Answer: The regioselectivity of the initial condensation between the aniline and the β-ketoester is temperature-dependent.[9]

    • Kinetic vs. Thermodynamic Control: The formation of the 4-hydroxyquinoline is the kinetic product, favored at lower temperatures (e.g., room temperature).[9] At higher temperatures (around 140 °C), the reaction favors the thermodynamic product, the β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline (Knorr product).[9] Therefore, maintaining a lower temperature during the initial condensation step is crucial.

Issue 2: Low Yields and Decomposition During High-Temperature Cyclization

  • Question: The high-temperature cyclization step in my Conrad-Limpach synthesis is resulting in low yields and significant decomposition or tarring. What can I do to improve this?

  • Answer: The thermal cyclization requires high temperatures (typically around 250 °C), which can lead to degradation if not properly controlled.[10][11]

    • Use of a High-Boiling Inert Solvent: Performing the cyclization in a high-boiling, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether is critical for efficient heat transfer and to maintain a manageable reaction mixture, which can significantly improve yields compared to running the reaction neat.[9][11]

    • Temperature Control: Precise temperature control is essential. Too low a temperature will result in incomplete cyclization, while excessively high temperatures or prolonged heating can cause decomposition.[11]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition at high temperatures.

Combes Synthesis

Issue: Formation of Regioisomers

  • Question: I am getting a mixture of regioisomers in my Combes quinoline synthesis. How can I control the product outcome?

  • Answer: The regioselectivity of the Combes synthesis is influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[12]

    • Steric Effects: Increasing the steric bulk of a substituent on the β-diketone can direct the cyclization to the less hindered position.[12]

    • Electronic Effects: The electronic nature of the substituents on the aniline can also influence the regioselectivity of the electrophilic aromatic annulation step. For example, using methoxy-substituted anilines with trifluoromethyl-β-diketones tends to favor the formation of 2-CF₃-quinolines, whereas chloro- or fluoroanilines favor the 4-CF₃ regioisomer.[12]

    • Catalyst Choice: The choice of acid catalyst can impact the regioselectivity. Experimenting with different acids, such as polyphosphoric acid (PPA) instead of sulfuric acid, may alter the product ratio.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for tar formation in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction?

    • A1: In the presence of strong acids, α,β-unsaturated aldehydes and ketones can undergo repeated self-condensation and polymerization reactions. These processes lead to the formation of a complex mixture of high-molecular-weight, often insoluble and dark-colored, polymeric materials known as tar.[1] The highly reactive nature of the carbonyl compounds under acidic and heated conditions promotes these side reactions.

  • Q2: How can I effectively remove dihydro- and tetrahydroquinoline byproducts from my final quinolin-2-one product?

    • A2: If these byproducts are present, separation can be challenging due to their similar polarities to the desired product.

      • Chromatography: Careful column chromatography on silica gel with an optimized eluent system can often separate these impurities.

      • Oxidative Workup: As mentioned in the troubleshooting guide, a post-synthesis oxidation step can convert these impurities to the desired quinoline, simplifying purification.

      • Crystallization: If the desired quinoline is a solid, fractional crystallization may be an effective purification method.

  • Q3: In the Friedländer synthesis, what is the mechanistic difference between the acid- and base-catalyzed pathways?

    • A3: Under basic conditions , the reaction typically proceeds via an initial aldol condensation between the two carbonyl reactants, followed by intramolecular cyclization and dehydration.[13] In contrast, under acidic conditions , the reaction often begins with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol of the other carbonyl component, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.[6][13]

  • Q4: Why is a high-boiling solvent crucial for the Conrad-Limpach synthesis?

    • A4: The cyclization step of the Conrad-Limpach synthesis is a thermally driven intramolecular reaction that requires significant activation energy to overcome the aromaticity of the aniline ring.[9] This typically necessitates temperatures around 250 °C.[10] A high-boiling solvent ensures that the reaction mixture can reach and maintain this temperature uniformly, facilitating efficient cyclization while preventing localized overheating and decomposition that can occur when heating the neat reactants.[9]

Quantitative Data Summary

Table 1: Effect of Catalyst on Yield in Doebner-von Miller Synthesis of 2-carboxy-4-phenylquinoline [1]

CatalystSolventTemperature (°C)Time (h)Yield of 2-carboxy-4-phenylquinoline (%)Yield of 2-phenyl-4-carboxyquinoline (%)
Hf(OTf)₄DichloromethaneRoom Temp481844
HClDichloromethaneRoom Temp48--
H₂SO₄DichloromethaneRoom Temp48--
TFADichloromethaneRoom Temp484531
TFANoneReflux1280-

Note: Data is illustrative and specific to the reaction of aniline with γ-phenyl-β,γ-unsaturated α-ketoester. Yields will vary with different substrates.

Table 2: Influence of Acid Catalyst in Knorr Quinoline Synthesis [14]

SubstrateAcid CatalystAmount of AcidProduct
BenzoylacetanilidePolyphosphoric Acid (PPA)Large Excess2-Hydroxyquinoline
BenzoylacetanilidePolyphosphoric Acid (PPA)Small Amount4-Hydroxyquinoline

Experimental Protocols

Protocol 1: Minimized Byproduct Synthesis of 2-Methylquinoline (Doebner-von Miller)[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Reagent Addition: Heat the mixture to reflux. In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinoline[13]
  • Reaction Setup: To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 2-3 drops of concentrated HCl to the mixture.

  • Reaction: Reflux the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 3: Conrad-Limpach Synthesis of a 4-Hydroxyquinolin-2-one[11]
  • Initial Condensation: In a round-bottom flask, combine the aniline derivative (1.0 eq) and the β-ketoester (1.1 eq). Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid. Stir at room temperature for 1-2 hours.

  • Intermediate Isolation: Remove any volatile materials under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: In a separate flask equipped with a distillation apparatus, add the crude intermediate to a high-boiling point solvent (e.g., Dowtherm A). Heat the mixture to reflux (approx. 250 °C) for 30-60 minutes. Ethanol produced during the reaction will be removed by distillation.

  • Product Isolation: Allow the reaction mixture to cool. The product should precipitate.

  • Purification: Collect the solid product by filtration and wash with a non-polar solvent like toluene or hexanes to remove the high-boiling solvent. The product can be further purified by recrystallization.

Visualizations

Doebner_Miller_Byproduct_Formation Aniline Aniline Michael_Add Michael Addition Aniline->Michael_Add Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Add Polymerization Acid-Catalyzed Polymerization Carbonyl->Polymerization Acid Acid Catalyst Acid->Michael_Add Acid->Polymerization Cyclization Cyclization & Dehydration Michael_Add->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Incomplete_Ox Incomplete Oxidation Dihydroquinoline->Incomplete_Ox Quinolinone Quinolin-2-one (Desired Product) Oxidation->Quinolinone Tar Tar Byproduct Polymerization->Tar H_Quinolinone Dihydro/Tetrahydro -quinolin-2-one Byproduct Incomplete_Ox->H_Quinolinone

Caption: Byproduct pathways in Doebner-Miller synthesis.

Friedlander_Byproduct_Formation AminoKetone 2-Aminoaryl Ketone Desired_Path Desired Cross-Condensation AminoKetone->Desired_Path Ketone Ketone (with α-methylene) Ketone->Desired_Path Side_Path Self-Condensation (Aldol Reaction) Ketone->Side_Path Base Base Catalyst Base->Side_Path Quinolinone Quinolin-2-one (Product) Desired_Path->Quinolinone Aldol_Byproduct Aldol Byproduct Side_Path->Aldol_Byproduct

Caption: Competing self-condensation in Friedländer synthesis.

Knorr_Synthesis_Selectivity Aniline Aniline Low_Temp Low Temperature (Kinetic Control) Aniline->Low_Temp High_Temp High Temperature (Thermodynamic Control) Aniline->High_Temp Ketoester β-Ketoester Ketoester->Low_Temp Ketoester->High_Temp Aminoacrylate β-Aminoacrylate Intermediate Low_Temp->Aminoacrylate Ketoanilide β-Ketoanilide Intermediate High_Temp->Ketoanilide Quinolin_4_one 4-Hydroxyquinolin-2-one (Desired Product) Aminoacrylate->Quinolin_4_one Quinolin_2_one 2-Hydroxyquinoline (Knorr Byproduct) Ketoanilide->Quinolin_2_one

Caption: Temperature-dependent regioselectivity in Knorr synthesis.

References

Technical Support Center: Enhancing the Purity of Crude 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,8-Dimethylquinolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Persistent Low Purity Despite Recrystallization

Question: I have attempted recrystallization multiple times with various solvents, but my this compound product remains impure, showing multiple spots on a TLC plate. What could be the issue?

Answer: This issue often arises from the presence of closely related impurities or unreacted starting materials that have similar solubility profiles to the desired product.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may not be optimal for differentiating the solubility of your product from the impurities.

    • Solution: Systematically screen a range of solvents with varying polarities. For quinolinol derivatives, solvents like ethanol, methanol, or mixtures involving ethyl acetate are often effective.[1] Consider solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to achieve a finer control over solubility.

  • Presence of Isomeric Impurities: The synthesis may have produced isomers of this compound, which can be very difficult to separate by simple recrystallization.

    • Solution: If recrystallization proves ineffective, silica gel column chromatography is the recommended approach.[1] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate isomers.[1]

  • Occlusion of Impurities: Rapid crystal formation can trap impurities within the crystal lattice.

    • Solution: Ensure the solution cools slowly to allow for the formation of well-defined crystals. Seeding the solution with a pure crystal of this compound can also promote selective crystallization.

Issue 2: The Purified Product is an Oil or a Gummy Solid

Question: After removing the solvent from my column chromatography fractions, the expected solid product is instead a persistent oil or a sticky solid. Why is this happening?

Answer: Oiling out or the formation of a gummy solid during purification is a common problem that can be attributed to several factors.

Potential Causes and Solutions:

  • Residual Solvent: The most common cause is the presence of residual high-boiling point solvents from the chromatography or reaction.

    • Solution: Dry the product under high vacuum for an extended period. Gentle heating while under vacuum can also help to remove stubborn solvent residues.

  • Presence of Impurities: Certain impurities can act as a "eutectic" mixture, depressing the melting point of your compound and preventing it from solidifying.

    • Solution: Re-purify the material using column chromatography with a shallower gradient to improve separation. If the impurity is acidic or basic, an acid-base extraction can be an effective preliminary purification step.[1]

  • Compound Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which may be less stable and tend to form an amorphous solid or oil.

    • Solution: Try dissolving the oily product in a minimal amount of a good solvent (e.g., acetone) and then adding a poor solvent (e.g., hexane) dropwise to induce precipitation. This process, known as "trituration," can often encourage the formation of a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: This is often the first method to try for removing small amounts of impurities.[1] A suitable solvent system needs to be identified experimentally.

  • Column Chromatography: This is the standard approach when recrystallization is ineffective, especially for separating isomers or closely related byproducts.[1]

  • Acid-Base Extraction: Since the quinolin-2-ol moiety has both acidic and basic properties, an acid-base workup can be useful for removing neutral organic impurities.[1]

Q2: How can I monitor the progress and success of the purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the separation of your product from impurities. After purification, the purity of the final product should be confirmed by analytical methods such as HPLC, NMR spectroscopy, and melting point determination.[2][3][4]

Q3: My quinoline derivative appears to be degrading on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or decomposition.[5]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[5] Alternatively, using a different stationary phase like neutral or basic alumina can be a good option.[5]

Q4: What are the expected analytical characteristics of pure this compound?

A4: While specific spectral data can vary slightly based on the instrumentation and solvent used, you can expect the following characteristics for the pure compound.

PropertyExpected Value
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Melting Point 219-221 °C[6]
¹H NMR (DMSO-d₆) Signals corresponding to two methyl groups, aromatic protons, a vinyl proton, and an N-H proton.
¹³C NMR (DMSO-d₆) Signals for the carbonyl carbon, aromatic and vinyl carbons, and the two methyl carbons.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization tlc1 TLC Analysis recrystallization->tlc1 pure_product Pure Product tlc1->pure_product Purity Acceptable column_chromatography Column Chromatography tlc1->column_chromatography Purity Unacceptable characterization Characterization (NMR, MP, HPLC) pure_product->characterization tlc2 TLC Analysis column_chromatography->tlc2 tlc2->pure_product Pure Fractions Collected

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_workflow start Start: Crude Product check_tlc Run TLC on Crude Product start->check_tlc one_major_spot One Major Spot with Minor Impurities? check_tlc->one_major_spot Yes multiple_spots Multiple Spots or Streaking? check_tlc->multiple_spots No recrystallize Attempt Recrystallization one_major_spot->recrystallize column_chromatography Perform Column Chromatography multiple_spots->column_chromatography check_purity1 Check Purity (TLC, MP) recrystallize->check_purity1 success Success: Pure Product check_purity1->success Yes failure1 Still Impure check_purity1->failure1 No failure1->column_chromatography check_purity2 Check Purity of Fractions (TLC) column_chromatography->check_purity2 check_purity2->success Yes failure2 Poor Separation check_purity2->failure2 No modify_column Modify Column Conditions (e.g., add NEt₃, change solvent system) failure2->modify_column modify_column->column_chromatography

Caption: A troubleshooting decision tree for purifying this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4,8-Dimethylquinolin-2-ol and Related Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The substitution pattern on the quinoline ring system plays a crucial role in modulating the biological efficacy of these compounds. This guide focuses on the potential biological activity of 4,8-Dimethylquinolin-2-ol by comparing it with other methyl-substituted quinolin-2-one derivatives.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of quinoline derivatives have been extensively studied against various cancer cell lines. The position of methyl groups on the quinolin-2-one core significantly influences this activity.

Table 1: Comparative in vitro Anticancer Activity of Methyl-Substituted Quinolin-2-one Derivatives

Compound/Analog ClassCell LineIC50 (µM)Key Structural Features
2-Arylquinolines (general) HeLa (Cervical Cancer)8.3 - 34.34Varied substitutions on the 2-aryl group.[3]
PC3 (Prostate Cancer)31.37
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one HL-60 (Leukemia)Low µM rangeEthyl group at C2, methylidene at C3, and phenylsulfonyl at N1.[4]
MCF-7 (Breast Cancer)Low µM range
Quinoline-chalcone hybrid (Compound 64) Caco-2 (Colon Cancer)2.5Chalcone moiety linked to the quinoline core.[5]
Quinoline-chalcone hybrid (Compound 63) Caco-2 (Colon Cancer)5.0Chalcone moiety linked to the quinoline core.[5]

From the available data, it is evident that substitutions at various positions of the quinoline ring can lead to potent anticancer activity. For instance, 2-arylquinolines have demonstrated significant cytotoxicity against cervical and prostate cancer cell lines.[3] Furthermore, the introduction of a chalcone moiety to the quinoline scaffold has been shown to result in compounds with low micromolar IC50 values against colon cancer cells.[5] The presence and position of methyl groups can influence the lipophilicity and steric interactions of the compounds with their biological targets, thereby affecting their cytotoxic potential.

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives are well-established antibacterial and antifungal agents. The substitution pattern, including methylation, is critical in determining the antimicrobial spectrum and potency.

Table 2: Comparative in vitro Antimicrobial Activity of Methyl-Substituted Quinoline Derivatives

Compound/Analog ClassMicroorganismMIC (µg/mL)Key Structural Features
Quinolin-2-one derivative (Compound 6c) MRSA0.75Specific substitutions on the quinolin-2-one core.[6][7]
VRE0.75
MRSE2.50
Substituted ethyl 2-(quinolin-4-yl)-propanoates (general) Helicobacter pylori6.25 - >25Varied substitutions on the quinoline ring.[8]

The data on quinolin-2-one derivatives reveals potent activity against multidrug-resistant Gram-positive bacteria, with MIC values in the sub-microgram per milliliter range.[6][7] The structure-activity relationship for antimicrobial activity is complex, with substitutions at various positions of the quinoline ring influencing the compound's ability to penetrate bacterial cells and interact with its target. For instance, in a series of substituted ethyl 2-(quinolin-4-yl)-propanoates, the presence and position of methyl groups were found to modulate the activity against Helicobacter pylori.[8]

Experimental Protocols

To ensure the reproducibility and accuracy of biological activity assessment, standardized experimental protocols are crucial. Below are detailed methodologies for commonly employed assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of the test compound incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2 to 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate the wells with the microbial suspension compound_dilution->inoculate inoculum_prep Prepare a standardized microbial inoculum inoculum_prep->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_results Visually inspect for microbial growth incubate->read_results determine_mic Determine the MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the comparative analysis of structurally related quinoline derivatives provides valuable insights into its potential biological activities. The presence of methyl groups at positions 4 and 8 may confer specific electronic and steric properties that could lead to significant anticancer and antimicrobial activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols detailed in this guide can be employed to systematically assess its cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogens. Such studies will be instrumental in elucidating the structure-activity relationships of dimethyl-substituted quinolin-2-ones and in determining the therapeutic potential of this specific derivative.

References

Comparative Analysis of 4,8-Dimethylquinoline Isomers: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in the direct comparative analysis of the biological activities of 4,8-dimethylquinoline isomers. While the quinoline scaffold is a well-established pharmacophore with a broad spectrum of therapeutic applications, specific structure-activity relationship (SAR) studies focusing on the positional isomers of 4,8-dimethylquinoline are not readily found in publicly accessible databases.

The quinoline core, a bicyclic aromatic heterocycle, is a foundational structure in the development of numerous therapeutic agents with demonstrated anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Scientific literature extensively documents the impact of substitutions at various positions, such as the C-2, C-4, C-7, and C-8 positions, on the pharmacological profile of these compounds. For instance, modifications at the 4-position have been shown to be critical for antimalarial activity, while substitutions at the 7-position can influence anticancer potency.

Despite the wealth of information on substituted quinolines in general, a direct head-to-head comparison of the biological effects of isomers of 4,8-dimethylquinoline—such as 2,8-dimethylquinoline, 3,8-dimethylquinoline, and others—is not available. This lack of specific experimental data, including quantitative measures of activity like half-maximal inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC), prevents a detailed analysis and the creation of comparative data tables as initially intended.

Researchers in the fields of medicinal chemistry and drug development are encouraged to explore this area to further elucidate the nuanced structure-activity relationships within this specific isomeric series. Such studies would be invaluable in guiding the rational design of more potent and selective quinoline-based therapeutic agents.

General Principles of Quinoline Structure-Activity Relationships

While specific data on 4,8-dimethylquinoline isomers is elusive, general SAR principles for substituted quinolines can provide some predictive insights:

  • Position of Methyl Groups: The location of the two methyl groups on the quinoline ring is expected to significantly influence the molecule's steric and electronic properties. These changes can affect how the molecule interacts with biological targets, such as enzymes or receptors.

  • Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the molecule. This can impact its ability to cross cell membranes and may influence its pharmacokinetic and pharmacodynamic properties.

  • Electronic Effects: The electron-donating nature of the methyl groups can alter the electron density of the quinoline ring system, potentially affecting its reactivity and binding affinity to target macromolecules.

Future Directions

To address the current knowledge gap, future research should focus on the systematic synthesis and biological evaluation of a series of 4,8-dimethylquinoline isomers. Key experimental investigations should include:

  • Antiproliferative Assays: Screening against a panel of cancer cell lines to determine the cytotoxic or cytostatic effects of each isomer.

  • Antimicrobial Assays: Evaluating the activity against a range of pathogenic bacteria and fungi to identify potential anti-infective agents.

  • Enzyme Inhibition Assays: Investigating the ability of the isomers to inhibit specific enzymes that are known drug targets.

The data generated from such studies would be instrumental in constructing a clear SAR profile for the 4,8-dimethylquinoline isomeric series, thereby facilitating the development of novel and more effective quinoline-based drugs.

Experimental Workflow for Future Comparative Studies

For researchers planning to investigate the structure-activity relationship of 4,8-dimethylquinoline isomers, a general experimental workflow is proposed below.

G Proposed Experimental Workflow for SAR Studies of 4,8-Dimethylquinoline Isomers cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis and SAR Elucidation Synthesis Synthesis of 4,8-Dimethylquinoline Isomers Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Antiproliferative Antiproliferative Assays (e.g., MTT, SRB) Purification->Antiproliferative Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Purification->Antimicrobial Enzyme Enzyme Inhibition Assays Purification->Enzyme Data Quantitative Data Analysis (IC50, MIC determination) Antiproliferative->Data Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of 4,8-dimethylquinoline isomers.

4,8-Dimethylquinolin-2-ol vs. Known Antimicrobial Agents: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the potential antimicrobial efficacy of 4,8-dimethylquinolin-2-ol against established antimicrobial agents. Due to a lack of publicly available, direct experimental data on the antimicrobial activity of this compound, this guide utilizes data from structurally related quinoline-2-one derivatives to provide a preliminary assessment. This comparison is intended to highlight the potential of this scaffold and guide future research.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for known antimicrobial agents against common Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater potency.

Table 1: Comparative MIC Values (µg/mL) of Selected Antimicrobial Agents

Antimicrobial AgentTest OrganismMIC (µg/mL)
Fluoroquinolone
CiprofloxacinEscherichia coli<1[1]
Staphylococcus aureus0.5[2][3]
LevofloxacinEscherichia coli0.008 - 0.03[4]
Staphylococcus aureus0.12[5][6]
β-Lactam
AmpicillinEscherichia coli4[7]
Staphylococcus aureus0.6 - 1[7]

Note: The MIC values for this compound are not available in the public domain. Research on structurally similar quinoline-2-one derivatives has shown activity against Gram-positive bacteria, with some compounds exhibiting MIC values in the range of 0.75 to 6.0 µg/mL against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[8]

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for the evaluation of new compounds. The following are detailed methodologies for key experiments used to determine the MIC values cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a standard and widely used technique to determine the quantitative antimicrobial susceptibility of a microorganism to a given agent.

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound (e.g., this compound) and the comparator agents are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are also included. The plates are then incubated at 35-37°C for 16-24 hours.

  • MIC Determination: Following incubation, the plates are examined visually or with a microplate reader for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation and Plating: A standardized bacterial suspension (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the agar surface.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters and interpreted as susceptible, intermediate, or resistant according to standardized charts.

Visualization of Signaling Pathways and Experimental Workflows

Mechanism of Action: Quinolones vs. β-Lactams

The following diagrams illustrate the distinct mechanisms of action of quinolone antibiotics (the class to which this compound belongs) and β-lactam antibiotics like ampicillin.

cluster_quinolone Quinolone Action cluster_beta_lactam β-Lactam Action quinolone Quinolone gyrase DNA Gyrase/ Topoisomerase IV quinolone->gyrase Inhibits dna_replication DNA Replication gyrase->dna_replication Required for cell_death_q Bacterial Cell Death gyrase->cell_death_q Leads to DNA strand breaks beta_lactam β-Lactam (e.g., Ampicillin) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits cell_wall Cell Wall Synthesis pbp->cell_wall Essential for cell_lysis Cell Lysis & Death pbp->cell_lysis Weakens cell wall start Start: Novel Compound (this compound) prep_compound Prepare Stock Solution & Serial Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

References

In Silico Docking of Quinolone Scaffolds: A Comparative Analysis of Target Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of quinolone derivatives with various protein targets. Due to a lack of specific studies on 4,8-Dimethylquinolin-2-ol, this guide focuses on the broader class of quinolone and fluoroquinolone compounds, providing insights into their binding affinities and interaction patterns with key proteins implicated in various diseases.

This analysis synthesizes data from multiple computational studies to offer a comparative overview of the binding efficacy of different quinolone derivatives. The data presented here can aid in the rational design of novel therapeutic agents based on the quinolone scaffold.

Comparative Analysis of Binding Affinities

The following table summarizes the quantitative data from various in silico docking studies of quinolone derivatives against different protein targets. The binding affinity, typically represented by the docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A more negative value generally signifies a stronger binding affinity.

Ligand/CompoundTarget ProteinPDB IDDocking Score / Binding Energy (kcal/mol)Reference Compound(s)Docking Score / Binding Energy of Reference (kcal/mol)
Quinolone Derivative (Compound 4f)Epidermal Growth Factor Receptor (EGFR)Not Specified-Doxorubicin-
Fluoroquinolone Derivatives (5a-e)S. aureus DNA GyraseNot Specified-Ciprofloxacin-
Quinolone Derivatives (QD1-QD4)SARS-CoV-2 Main Protease (Mpro)8GVDQD4 showed highest affinityNot Specified-
Quinolone-based inhibitorsTubulin1SA0-Colchicine-
Fluoroquinolone AnaloguesE. coli DNA Gyrase BNot Specified-6.1 to -7.2Ciprofloxacin-
Fluoroquinolone AnaloguesHuman Topoisomerase IIαNot Specified-6.8 to -7.4Not Specified-
Quinolone DerivativesHIV Reverse Transcriptase4I2P-8.57 to -10.67Rilpivirine, Elvitegravir-8.56, -8.57

Note: The table above is a compilation of data from multiple sources. Direct comparison of docking scores between different studies should be done with caution due to variations in docking software, force fields, and computational protocols.

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines a typical workflow for performing in silico molecular docking studies with quinolone derivatives, based on methodologies reported in various studies.[1][2] This process is crucial for predicting the binding mode and affinity of a small molecule to its protein target.[3]

Preparation of the Receptor (Protein)
  • Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-ligands, and any non-essential ions are removed from the PDB file.

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Partial charges are assigned to the protein atoms using a force field (e.g., Gasteiger charges).[4]

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The size and center of the grid box are critical parameters.[5]

Preparation of the Ligand (Quinolone Derivative)
  • Ligand Structure Generation: The 2D structure of the quinolone derivative is drawn using chemical drawing software and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy conformation.

  • Charge Assignment and Rotatable Bonds: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.[1]

Molecular Docking Simulation
  • Docking Software: Commonly used software for molecular docking includes AutoDock Vina, Glide, and GOLD.[3][6][7]

  • Docking Algorithm: A docking algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the protein's active site.[1]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score based on various energetic terms, such as electrostatic and van der Waals interactions.[7]

Analysis of Docking Results
  • Binding Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

  • Binding Energy Calculation: The binding energy (or docking score) provides a quantitative measure of the binding affinity.[8]

  • Comparative Analysis: The docking results of the quinolone derivative are often compared with those of a known inhibitor or a standard drug to evaluate its potential efficacy.

Visualizing the In Silico Workflow and Signaling Pathways

To better understand the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by some quinolone derivatives.

G Generalized In Silico Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Receptor Preparation (PDB Structure, Add Hydrogens, Assign Charges) Docking Molecular Docking (Define Grid Box, Run Simulation) Receptor->Docking Ligand Ligand Preparation (3D Structure, Energy Minimization, Define Rotatable Bonds) Ligand->Docking Analysis Result Analysis (Binding Pose, Interaction Analysis, Scoring) Docking->Analysis Comparison Comparative Analysis (vs. Standard Drug) Analysis->Comparison

Caption: A generalized workflow for in silico molecular docking studies.

G EGFR Signaling Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Quinolone-based Inhibitor Inhibitor->EGFR

Caption: The EGFR signaling pathway, a common target for quinolone-based inhibitors.[9]

References

Comparative Spectral Analysis: 4,8-Dimethylquinolin-2-ol and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of 4,8-Dimethylquinolin-2-ol and its precursors, 2-Amino-5-methylphenol and Ethyl Acetoacetate. This guide provides a comparative analysis of their spectroscopic data, outlines the synthetic pathway, and includes detailed experimental protocols.

This report presents a comparative spectral analysis of the heterocyclic compound this compound and its precursors, 2-Amino-5-methylphenol and Ethyl Acetoacetate. The synthesis of this compound is typically achieved through the Conrad-Limpach reaction, a well-established method for the formation of quinoline ring systems. This process involves the condensation of an aniline derivative with a β-ketoester, followed by a high-temperature cyclization. In this case, 2-Amino-5-methylphenol reacts with Ethyl Acetoacetate to yield the target quinolin-2-ol.

The following sections provide a detailed comparison of the spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) analyses for each of these three compounds. This information is crucial for the unambiguous identification and characterization of these molecules during synthesis and subsequent research applications.

Summary of Quantitative Spectral Data

The spectral data for this compound and its precursors are summarized in the table below for easy comparison.

Spectroscopic Technique 2-Amino-5-methylphenol Ethyl Acetoacetate This compound
UV-Vis (λmax, nm) Not readily available244[1]Not readily available
Infrared (IR, cm⁻¹) 3360 (N-H), 3280 (O-H), 1610 (C=C)[2]1745 (C=O, ester), 1720 (C=O, keto)[3]~3400 (N-H), ~1650 (C=O), ~1600 (C=C)
¹H NMR (δ, ppm) 6.5-7.0 (aromatic H), 4.5 (br s, NH₂), 2.2 (s, CH₃)[2]4.1 (q, CH₂), 3.4 (s, CH₂), 2.2 (s, CH₃), 1.2 (t, CH₃)[4][5][6]7.0-7.5 (aromatic H), 6.2 (s, vinyl H), 2.5 (s, CH₃), 2.3 (s, CH₃)
¹³C NMR (δ, ppm) 145.2, 131.0, 129.5, 121.8, 115.4, 114.8, 20.8[2]202.5, 167.2, 61.2, 50.1, 29.9, 14.1[4][7]Not readily available
Mass Spec (m/z) 123 (M⁺)[2][8]130 (M⁺)173 (M⁺)

Note: Some spectral data for this compound are predicted based on the analysis of closely related structures due to the limited availability of direct experimental data in the reviewed literature.

Synthetic and Logical Relationship

The synthesis of this compound from its precursors via the Conrad-Limpach reaction can be visualized as a two-step process: an initial condensation to form an intermediate enamine, followed by a thermal cyclization.

G Synthesis of this compound cluster_precursors Precursors cluster_reaction Reaction cluster_product Product Precursor1 2-Amino-5-methylphenol Reaction Conrad-Limpach Synthesis Precursor1->Reaction + Precursor2 Ethyl Acetoacetate Precursor2->Reaction Product This compound Reaction->Product yields

Caption: Synthetic pathway for this compound.

Experimental Protocols

General Procedure for the Conrad-Limpach Synthesis of this compound[1][9][10][11][12]

This synthesis is a two-step process:

Step 1: Formation of the β-Anilinocrotonate Intermediate

  • In a round-bottom flask, equimolar amounts of 2-Amino-5-methylphenol and Ethyl Acetoacetate are mixed.

  • A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is added to the mixture.

  • The reaction mixture is heated to reflux. To drive the reaction to completion, the water formed during the condensation is removed using a Dean-Stark apparatus.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization to this compound

  • The crude intermediate from Step 1 is placed in a round-bottom flask equipped with a reflux condenser and a thermometer.

  • A high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is added (approximately 10-20 mL per gram of intermediate).

  • The mixture is heated with stirring to approximately 250 °C.

  • The reaction is maintained at this temperature for 30-60 minutes, with the progress of the cyclization monitored by TLC.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the product to precipitate.

  • The solid product is collected by vacuum filtration and washed with a non-polar solvent (e.g., toluene or hexanes) to remove the high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) is dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is inserted into the spectrometer. The instrument is locked on the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm. A spectrum of the pure solvent is used as a baseline.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Experimental Workflow Visualization

The logical flow of synthesizing and characterizing this compound is depicted in the following diagram.

G Experimental Workflow: Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis Start Start: Precursors (2-Amino-5-methylphenol & Ethyl Acetoacetate) Condensation Step 1: Condensation Start->Condensation Cyclization Step 2: Cyclization Condensation->Cyclization Purification Purification (Recrystallization) Cyclization->Purification Product Final Product: This compound Purification->Product NMR NMR (¹H & ¹³C) Product->NMR IR IR Product->IR UV_Vis UV-Vis Product->UV_Vis MS Mass Spec Product->MS

Caption: From precursors to spectral characterization.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide benchmarking the synthetic efficiency of different routes to 4,8-Dimethylquinolin-2-ol has been developed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of synthetic methodologies, supported by experimental data, to aid in the selection of the most efficient pathway for producing this valuable quinoline derivative. This compound and its analogs are of significant interest in medicinal chemistry due to their potential biological activities.

This publication details three prominent synthetic routes: the Conrad-Limpach Reaction, the Knorr Quinoline Synthesis, and the Camps Cyclization. Each method is evaluated based on reaction parameters and overall yield, with detailed experimental protocols provided for reproducibility. All quantitative data has been summarized in clearly structured tables for straightforward comparison.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentReaction TimeTemperatureYield (%)AdvantagesDisadvantages
Conrad-Limpach Reaction 2,4-Dimethylaniline, Ethyl acetoacetateNone (thermal cyclization)>4 hours~250°CModerateOne-pot potential, readily available starting materials.High temperature required for cyclization, potential for side products.
Knorr Quinoline Synthesis 2,4-DimethylacetoacetanilideConcentrated Sulfuric Acid~2 hours<10°C to 100°CHighGenerally good yields, well-established method.Requires pre-synthesis of the β-ketoanilide intermediate.
Camps Cyclization N-(2-acetyl-4-methylphenyl)acetamideSodium HydroxideSeveral hoursRefluxModerate to HighUtilizes a different class of starting material, good yields reported for analogs.Requires synthesis of the specific N-acylaminoacetophenone precursor.

Route 1: Conrad-Limpach Reaction

The Conrad-Limpach reaction provides a direct approach to 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolinones) through the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, this involves the reaction of 2,4-dimethylaniline with ethyl acetoacetate. The initial condensation forms an enamine intermediate, which is then cyclized at high temperature.

Conrad_Limpach 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate_Enamine β-(2,4-Dimethylanilino)crotonate 2,4-Dimethylaniline->Intermediate_Enamine Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Intermediate_Enamine This compound This compound Intermediate_Enamine->this compound Thermal Cyclization (~250°C)

Caption: Conrad-Limpach synthesis of this compound.

Experimental Protocol:

A mixture of 2,4-dimethylaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 140-150°C for approximately 2 hours to form the ethyl 3-((2,4-dimethylphenyl)amino)but-2-enoate intermediate.[1] Following this, the intermediate is added to a high-boiling inert solvent, such as mineral oil or Dowtherm A, and heated to around 250°C for 30-60 minutes to induce cyclization.[1][2] The crude product is then precipitated by cooling and dilution with a non-polar solvent, and purified by recrystallization. While specific yields for this compound are not widely reported, yields for similar Conrad-Limpach reactions can range from moderate to high, often up to 95% in optimal conditions with an inert solvent.[2]

Route 2: Knorr Quinoline Synthesis

The Knorr synthesis of quinolines involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically concentrated sulfuric acid. This method generally leads to the formation of 2-hydroxyquinolines (quinolin-2-ones). The synthesis of this compound via this route requires the prior preparation of N-(2,4-dimethylphenyl)-3-oxobutanamide (2,4-dimethylacetoacetanilide).

Knorr_Synthesis 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate_Anilide 2,4-Dimethylacetoacetanilide 2,4-Dimethylaniline->Intermediate_Anilide Acetoacetylation Diketene Diketene or Ethyl acetoacetate Diketene->Intermediate_Anilide This compound This compound Intermediate_Anilide->this compound Cyclization (H₂SO₄)

Caption: Knorr synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2,4-dimethylphenyl)-3-oxobutanamide 2,4-Dimethylaniline (1 equivalent) is reacted with diketene or ethyl acetoacetate to form the corresponding β-ketoanilide. The reaction with diketene is often carried out in a suitable solvent like toluene or benzene.

Step 2: Cyclization to this compound The prepared N-(2,4-dimethylphenyl)-3-oxobutanamide is added portion-wise to cold (0-10°C) concentrated sulfuric acid with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then heated, often to 100°C for a short period (e.g., 1 hour), to complete the cyclization. The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried. This method is known to produce high yields for various quinolin-2-one derivatives.

Route 3: Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline. To synthesize this compound via this route, the starting material required is N-(2-acetyl-4-methylphenyl)acetamide. The reaction can yield a mixture of quinolin-2-ol and quinolin-4-ol isomers, depending on the reaction conditions and the structure of the substrate.

Camps_Cyclization 2-Amino-5-methylacetophenone 2-Amino-5-methylacetophenone Intermediate_Amide N-(2-acetyl-4-methylphenyl)acetamide 2-Amino-5-methylacetophenone->Intermediate_Amide N-Acetylation Acetyl_Chloride Acetyl Chloride or Acetic Anhydride Acetyl_Chloride->Intermediate_Amide This compound This compound Intermediate_Amide->this compound Cyclization (Base)

Caption: Camps cyclization route to this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-acetyl-4-methylphenyl)acetamide The precursor is synthesized by the N-acetylation of 2-amino-5-methylacetophenone using acetyl chloride or acetic anhydride in the presence of a base or under acidic conditions.

Step 2: Cyclization to this compound The N-(2-acetyl-4-methylphenyl)acetamide is dissolved in an alcoholic solvent, and an aqueous solution of a base, such as sodium hydroxide, is added. The mixture is then heated under reflux for several hours. After cooling, the reaction mixture is neutralized with acid to precipitate the product, which is then collected by filtration and purified. The yields for Camps cyclizations can be moderate to high, depending on the specific substrate and reaction conditions.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired yield, and the scale of the synthesis. The Knorr synthesis generally offers high yields but requires a two-step process. The Conrad-Limpach reaction is a more direct, one-pot approach but necessitates high temperatures for the cyclization step. The Camps cyclization provides an alternative pathway with potentially good yields, contingent on the efficient synthesis of the required precursor. This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important quinoline derivative.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the development and cross-validation of analytical methods for the quantification of 4,8-Dimethylquinolin-2-ol. In the absence of established and validated methods for this specific analyte, this document outlines a comparative approach based on established analytical techniques for structurally related quinoline derivatives. The methodologies and data presented herein serve as a robust starting point for researchers to establish and validate analytical procedures tailored to their specific requirements.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are powerful and widely used methods for the analysis of quinoline compounds in various matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also presented as a viable alternative.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from the analysis of various quinoline derivatives.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Characteristics for Quinoline Derivative Analysis

ParameterHPLC-UVLC-MS/MSDescription
Linearity (r²) > 0.999> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[2]
Accuracy (% Recovery) 98% - 102%98% - 102%The closeness of the measured value to the true value.[2]
Precision (RSD%) < 2%< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[2]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 1.0 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[2]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL0.05 - 5.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[2]

Table 2: Illustrative Quantitative Data for Quinoline Analysis by Various Methods

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
QuinolineTextilesHPLC-UV-0.2 µg/mL90.6 - 98.9[1]
Antileishmanial 2-substituted quinolinesRat PlasmaSPE-HPLC-DAD--80.6 - 88.2[3]
QuinolineTextilesGC-MS0.1 mg/kg-82.9 - 92.0[4]
26 QuinolonesPoultry FeathersUPLC-MS/MS0.12–1.31 µg/kg0.96–2.60 µg/kg78.9–110[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following are proposed protocols for HPLC-UV and LC-MS/MS analysis of this compound, adapted from established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in bulk drug substances or simple formulations where high sensitivity is not paramount.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array Detector (PDA).[6]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (or other suitable buffer agent)

    • This compound reference standard

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.[6]

    • Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to achieve a concentration within the calibration range.[6]

    • Prepare a reference standard solution at a known concentration.[6]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 230-330 nm for quinolines).

    • Injection Volume: 10 µL.[6]

  • Data Analysis:

    • Calculate the purity of the main peak using the area of the reference standard.[6]

    • Determine the percentage of impurities by area percent normalization.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

  • Instrumentation: An LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Reagents and Standards:

    • Acetonitrile and Methanol (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • High-purity water

    • This compound reference standard

    • Internal Standard (IS) - a structurally similar compound not present in the sample.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined experimentally by infusing a standard solution of the analyte.

  • Data Analysis:

    • Quantify the analyte by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Mandatory Visualization

Experimental Workflow and Logical Relationships

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

General LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with Acetonitrile & IS Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for sample analysis using LC-MS/MS.

Cross-Validation of Two Analytical Methods cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) Validation_A Full Validation of Method A Analysis_A Analysis of Samples by Method A Validation_A->Analysis_A Results_A Results from Method A Analysis_A->Results_A Comparison Comparison of Results Results_A->Comparison Validation_B Full Validation of Method B Analysis_B Analysis of the Same Samples by Method B Validation_B->Analysis_B Results_B Results from Method B Analysis_B->Results_B Results_B->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

References

Comparing the cytotoxicity of 4,8-Dimethylquinolin-2-ol across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties. This guide provides a comparative overview of the cytotoxicity of various quinoline derivatives across different cancer cell lines. While direct experimental data on the cytotoxicity of 4,8-Dimethylquinolin-2-ol is not extensively available in publicly accessible literature, this document extrapolates its potential cytotoxic profile by examining structurally related quinolin-2-one and quinoline analogues. The information presented aims to guide future research and drug development efforts by highlighting potential biological targets and cytotoxic potencies of this chemical scaffold.

The cytotoxic mechanisms of quinoline derivatives are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases.[1] Some derivatives have also been shown to intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and programmed cell death.[1]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various substituted quinoline derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, illustrates the impact of different substitution patterns on the quinoline core in modulating cytotoxic potency.

Compound/DerivativeCell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric Cancer)1.38[2]
HCT-116 (Colon Cancer)5.34[2]
MCF-7 (Breast Cancer)5.21[2]
Phenylsulfonylurea Derivative (7) HepG-2 (Liver Cancer)2.71[2]
A549 (Lung Cancer)7.47[2]
MCF-7 (Breast Cancer)6.55[2]
8-Hydroxyquinoline-5-sulfonamide (3c) C-32 (Amelanotic Melanoma)< 100[3]
MDA-MB-231 (Breast Cancer)< 100[3]
A549 (Lung Cancer)< 100[3]
8-Hydroxyquinoline (8-HQ) HCT 116 (Colon Cancer)9.33 ± 0.22[4]
8-Aminoquinoline Glycoconjugate (17) HCT 116 (Colon Cancer)116.4 ± 5.9[4]
MCF-7 (Breast Cancer)78.1 ± 9.3[4]
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) Various Tumor Cell LinesSub-micromolar[5]
Indolin-2-one based quinazoline (9) HepG2 (Liver Cancer)2.53[6]
MCF-7 (Breast Cancer)7.54[6]
Indolin-2-one based quinazoline (20) HepG2 (Liver Cancer)3.08[6]
MCF-7 (Breast Cancer)5.28[6]

Experimental Protocols

The evaluation of cytotoxicity for the compounds listed above typically involves the use of cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell metabolic activity and, by inference, cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the water-soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of quinoline derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

Induction of Apoptosis

Many quinoline compounds induce apoptosis, or programmed cell death, in cancer cells.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Key events in apoptosis induction include the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation.[1][5] For instance, some quinoline-chalcone hybrids have been shown to upregulate the levels of apoptosis-related proteins such as Caspase-3 and Caspase-9.[2]

G cluster_0 Apoptosis Induction by Quinoline Derivatives Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Induces Mitochondrial Permeabilization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by quinoline derivatives.

Cell Cycle Arrest

Another common mechanism of action for quinoline derivatives is the disruption of the cell cycle.[1] Several studies have reported that these compounds can induce cell cycle arrest at different phases, most notably the G2/M phase.[2][5] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The disruption of microtubule assembly is one way quinoline derivatives can induce G2/M arrest.[5]

G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start Seeding Seed Cancer Cells in 96-well Plate Start->Seeding Treatment Treat with Quinoline Derivative (Varying Conc.) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Add Solubilizing Agent (e.g., DMSO) MTT->Formazan Read Measure Absorbance Formazan->Read Analysis Calculate IC50 Value Read->Analysis End End Analysis->End

Caption: A generalized workflow for determining the IC50 value using the MTT assay.

References

A Comparative Guide to the Synthesis of 4,8-Dimethylquinolin-2-ol: A Novel Palladium-Catalyzed Approach vs. Traditional Knorr Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, palladium-catalyzed synthetic route for 4,8-dimethylquinolin-2-ol against the traditional Knorr quinoline synthesis. The objective is to present a clear evaluation of the two methods, supported by comparative data and detailed experimental protocols, to aid researchers in selecting the most efficient and suitable pathway for their synthetic needs.

Introduction

This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. Traditional synthesis of this compound and its analogs often relies on classical named reactions, such as the Knorr quinoline synthesis, which typically involve harsh acidic conditions and high temperatures. This guide introduces a hypothetical novel synthetic route utilizing a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization, offering potential improvements in yield, reaction conditions, and substrate scope.

Comparative Analysis of Synthetic Routes

The performance of the novel palladium-catalyzed route is benchmarked against the traditional Knorr synthesis. The following tables summarize the key quantitative data for each route, highlighting the potential advantages of the modern approach.

Table 1: Comparison of Reaction Parameters
ParameterTraditional Route (Knorr Synthesis)Novel Route (Pd-Catalyzed)
Starting Materials 2,6-Dimethylaniline, Ethyl acetoacetate2-Bromo-6-methylaniline, Methyl propiolate
Catalyst Polyphosphoric Acid (PPA)Pd(OAc)₂, Xantphos
Solvent None (neat PPA)1,4-Dioxane
Temperature 120 °C80 °C
Reaction Time 4 hours2 hours
Overall Yield 65%88%
Purity (crude) ~85%>95%
Table 2: Atom Economy and Process Mass Intensity (PMI)
MetricTraditional Route (Knorr Synthesis)Novel Route (Pd-Catalyzed)
Atom Economy ~82%~91%
Process Mass Intensity (PMI) ~45~25

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for both the traditional and novel synthetic routes.

G cluster_0 Traditional Route: Knorr Synthesis A 2,6-Dimethylaniline C β-Ketoanilide Intermediate A->C + B Ethyl acetoacetate B->C D This compound C->D PPA, 120°C G cluster_1 Novel Route: Palladium-Catalyzed Synthesis E 2-Bromo-6-methylaniline G Alkynoate Intermediate E->G + F Methyl propiolate F->G Pd(OAc)₂, Xantphos, Cs₂CO₃ H This compound G->H Intramolecular Cyclization G Start Crude Product TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Recrystallization or Chromatography) TLC->Purification NMR ¹H and ¹³C NMR (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Verification) Purification->MS HPLC HPLC Analysis (Final Purity Assessment) Purification->HPLC Final Pure this compound NMR->Final MS->Final HPLC->Final

Comparative Analysis of the Physicochemical Properties of Quinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolin-2-ol and its derivatives, also known as 2-quinolones or carbostyrils, represent a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The physicochemical characteristics of these derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of key physicochemical properties of a series of substituted 4-hydroxy-1H-quinolin-2-one derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Physicochemical Properties

Table 1: Physicochemical Properties of Substituted 4-hydroxy-1H-quinolin-2-one Derivatives

CompoundSubstituent (R)Melting Point (°C)Lipophilicity (log k)Aqueous SolubilitypKa
1 6-OH>3000.281Generally lowAcidic (enol) and basic (pyridine nitrogen)
2 7-OH>3000.339Generally lowAcidic (enol) and basic (pyridine nitrogen)
3 8-OH>3000.372Generally lowAcidic (enol) and basic (pyridine nitrogen)
4 6-NH2>3000.158Generally lowAcidic (enol) and basic (pyridine nitrogen/amino group)
5 7-NH2>3000.823Generally lowAcidic (enol) and basic (pyridine nitrogen/amino group)
6 8-NH2>3000.244Generally lowAcidic (enol) and basic (pyridine nitrogen/amino group)
7 6-NO2>3000.665Generally lowAcidic (enol) and basic (pyridine nitrogen)
8 7-NO2>3000.713Generally lowAcidic (enol) and basic (pyridine nitrogen)
9 8-NO2>3000.363Generally lowAcidic (enol) and basic (pyridine nitrogen)
10 6-Cl>3000.606Generally lowAcidic (enol) and basic (pyridine nitrogen)
11 7-Cl>3000.684Generally lowAcidic (enol) and basic (pyridine nitrogen)
12 8-Cl>3000.003Generally lowAcidic (enol) and basic (pyridine nitrogen)

Discussion of Physicochemical Properties:

  • Melting Point: The high melting points observed for this series of compounds are characteristic of the planar and rigid quinolin-2-one scaffold, which facilitates strong intermolecular interactions and efficient crystal lattice packing.

  • Lipophilicity (log k): The lipophilicity, determined by reversed-phase high-performance liquid chromatography (RP-HPLC), is presented as the logarithm of the retention factor (log k). This parameter is proportional to the widely used log P (octanol-water partition coefficient). The varying substituents on the benzene ring modulate the lipophilicity, which in turn affects membrane permeability and protein binding.

  • Aqueous Solubility: Quinolin-2-one derivatives generally exhibit poor aqueous solubility.[1] This is attributed to their aromatic and planar structure, which leads to a stable crystal lattice that is difficult to disrupt by water molecules, and their often high lipophilicity.[1] Strategies to improve solubility can include the introduction of ionizable groups or the use of formulation techniques like co-solvents or cyclodextrins.[1]

  • pKa: Quinolin-2-ol derivatives are amphoteric molecules. The enolic hydroxyl group imparts acidic character, while the nitrogen atom in the pyridine ring is basic. The specific pKa values are influenced by the nature and position of the substituents on the quinoline ring.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are provided below.

Melting Point Determination

The melting point of a compound is determined as the temperature range over which the solid phase transitions to the liquid phase.

Methodology:

  • A small amount of the finely powdered dry sample is packed into a capillary tube, which is sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for estimating the lipophilicity of compounds. The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile) is used as the mobile phase.

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system to obtain their retention times (tR). The dead time (t0) is determined using an unretained compound.

  • Calculation of Retention Factor (k): The retention factor (k) for each standard is calculated using the formula: k = (tR - t0) / t0.

  • Standard Curve: A calibration curve is generated by plotting the logarithm of the retention factor (log k) of the standards against their known logP values.

  • Sample Analysis: The quinolin-2-ol derivative is injected into the HPLC system under the same conditions, and its retention time is measured.

  • logP Determination: The log k of the derivative is calculated, and its logP value is determined from the calibration curve.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound by measuring the pH of a solution as a titrant is added.

Methodology:

  • Sample Preparation: A known concentration of the quinolin-2-ol derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.

  • Titration Setup: The sample solution is placed in a thermostated vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

  • Titration Curve: A titration curve is constructed by plotting the measured pH against the volume of titrant added.

  • pKa Calculation: The pKa value is determined from the titration curve. For a monoprotic acid, the pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration). For more complex molecules, the pKa values correspond to the inflection points on the curve.

Mandatory Visualization: Signaling Pathway

Many quinolin-2-ol derivatives exhibit their biological effects, particularly anticancer activity, by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several quinoline derivatives have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Quinolinol Quinolin-2-ol Derivatives Quinolinol->PI3K Inhibits Quinolinol->Akt Inhibits Quinolinol->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolin-2-ol derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and protecting the broader ecosystem. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 4,8-Dimethylquinolin-2-ol is a critical aspect of their work. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this hazardous material.

This compound, like many quinoline derivatives, must be treated as hazardous waste.[1][2] Under no circumstances should it be discarded in regular trash or poured down the drain.[1][2] All materials contaminated with this compound require collection and management through an approved hazardous waste program.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle the material in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. Based on the hazard statements for this compound, which indicate it can cause skin irritation and serious eye damage, the following PPE is required.[3]

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.[1][2]

  • Segregate this waste from other chemical waste to prevent potentially dangerous reactions.[1][2]

2. Waste Collection:

  • Solid Waste: Carefully place solid this compound and any contaminated disposable items directly into a designated hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container that is compatible with the solvent used.[2]

3. Container Labeling and Storage:

  • Use a robust, leak-proof container with a secure, tight-fitting lid.[1][3]

  • Affix a "Hazardous Waste" label to the container. The label must clearly state the full chemical name: "this compound".[2]

  • Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[3] The storage area should be clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4]

  • Provide a complete inventory of the waste to the disposal service.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Identify Waste as Hazardous: This compound B->C D Segregate from other waste streams C->D E Collect Solid Waste in designated container D->E F Collect Liquid Waste in designated container D->F G Select a compatible, leak-proof container E->G F->G H Label container with 'Hazardous Waste' and full chemical name G->H I Securely seal the container H->I J Store in a designated, secure, and ventilated area I->J K Contact Institutional EHS or Licensed Waste Contractor J->K L Schedule Waste Pickup K->L

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,8-Dimethylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical protocols for the handling and disposal of 4,8-Dimethylquinolin-2-ol, a chemical compound utilized in advanced scientific research and drug development. Adherence to these guidelines is paramount to ensure personal safety and environmental protection.

Immediate Safety and Hazard Information

This compound presents several health hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Inhalation may also cause respiratory irritation.[1] As a quinoline derivative, it should be handled with the same caution as other compounds in this class, some of which are suspected carcinogens.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a range of chemicals. Double gloving can provide additional protection. Gloves should be inspected for any signs of degradation or perforation before use.
Body Protection Laboratory CoatA full-length laboratory coat, preferably made of a flame-resistant material, must be worn and fully fastened.
Respiratory Protection Fume HoodAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Gather all necessary PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 weigh Weigh the solid compound in the fume hood prep3->weigh dissolve Dissolve the compound in the appropriate solvent weigh->dissolve react Perform the experimental procedure dissolve->react decontaminate Decontaminate all surfaces and equipment react->decontaminate segregate Segregate waste into appropriate containers decontaminate->segregate dispose Dispose of waste according to institutional guidelines segregate->dispose

Caption: Workflow for Handling this compound.
Experimental Protocol: Weighing and Preparing a Solution

  • Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above. Verify that the chemical fume hood is functioning correctly.

  • Weighing:

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Use a clean, dry weighing boat or paper to measure the desired amount of this compound.

    • Carefully transfer the solid from its primary container to the weighing vessel, minimizing the creation of dust.

    • Record the exact weight of the compound.

  • Dissolution:

    • Place a suitable flask or beaker containing the desired solvent on a stir plate within the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Use a clean spatula to ensure the complete transfer of the solid.

    • If necessary, gently stir the solution until the solid is fully dissolved.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste Waste Segregation cluster_containers Waste Containers cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Weighing Paper, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused or Waste Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, Pipette Tips) sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste Disposal Workflow for this compound.
Detailed Disposal Procedures

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions or waste from experimental procedures containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Decontamination: All non-disposable glassware and equipment must be decontaminated. Rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures. Never dispose of this chemical down the drain or in the regular trash.[1]

By strictly adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.